2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Description
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Properties
IUPAC Name |
2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRNPZHLOULGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594755 | |
| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566926-08-7 | |
| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide" biological activity
The following technical guide details the biological activity, mechanism of action, and experimental characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide , a synthetic small molecule identified as a modulator of Hepatitis B Virus (HBV) capsid assembly.
Biological Activity & Therapeutic Potential in HBV Therapeutics
Executive Summary
This compound (CAS: 566926-08-7) is a bioactive small molecule belonging to the N-benzylcyanoacetamide class. While structurally related to the active metabolite of leflunomide (A77 1726) and various tyrphostin kinase inhibitors, this specific scaffold has been validated as a Capsid Assembly Modulator (CAM) targeting the Hepatitis B Virus (HBV).
Unlike nucleos(t)ide analogs (NAs) that target the viral polymerase, this compound exerts its antiviral effect by allosterically binding to the HBV core protein (Cp), disrupting the precise thermodynamics required for nucleocapsid formation. This guide explores its mechanistic underpinnings, experimental protocols for validation, and its utility as a chemical probe in antiviral drug discovery.
Chemical Identity & Physicochemical Profile[1][2]
| Property | Specification |
| IUPAC Name | 2-Cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
| CAS Number | 566926-08-7 |
| Molecular Formula | C₁₁H₉F₃N₂O |
| Molecular Weight | 242.20 g/mol |
| Scaffold Class | N-benzylcyanoacetamide |
| Key Substituents | Cyano group ( |
| Solubility | DMSO (>10 mM), Ethanol (Moderate), Water (Low) |
| Lipophilicity (cLogP) | ~2.1 (Predicted) |
Structural Insight: The molecule features a "flexible" benzyl linker, distinguishing it from the rigid benzylidene structures found in Tyrphostin kinase inhibitors. This flexibility allows it to adapt to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, a critical site for capsid assembly modulation.
Mechanism of Action (MoA)
Primary Target: HBV Core Protein (Cp)
The biological activity of this compound is defined by its interaction with the HBV core protein. The HBV capsid is an icosahedral structure formed by 120 Cp dimers.
-
Binding Site: The compound binds to the HAP pocket (hydrophobic pocket) located at the interface between two Cp dimers.
-
Modulation Class: It functions as a Class II CAM (Capsid Assembly Modulator) .
-
Mechanism: By binding to the inter-dimer interface, it alters the quaternary structure of the Cp dimer, accelerating assembly kinetics.
-
Outcome: This acceleration bypasses the nucleation step required for RNA encapsulation, leading to the formation of empty capsids (devoid of pre-genomic RNA) or aberrant, non-capsid polymers.
-
-
Antiviral Effect: Without the encapsulation of pre-genomic RNA (pgRNA), the virus cannot reverse transcribe its genome, effectively halting viral replication.
Secondary/Off-Target Potential
-
Kinase Inhibition: While related to cyanoacetamide-based JAK/STAT inhibitors, the lack of a Michael acceptor (unsaturated bond) reduces its potency against kinases compared to Tyrphostins.
-
Ion Channels: Analogous structures have shown activity against KCNQ2/3 channels, necessitating specificity screening in neuronal cell lines during lead optimization.
Biological Pathway Visualization
The following diagram illustrates the interference of the compound within the HBV lifecycle, specifically targeting the transition from Cp dimers to the mature nucleocapsid.
Caption: Mechanism of Action. The compound binds Cp dimers, forcing rapid assembly into empty capsids, thereby preventing pgRNA encapsidation and viral replication.
Experimental Protocols
To validate the biological activity of this compound, the following assay cascade is recommended. These protocols ensure data integrity and reproducibility.
Protocol A: HBV Replication Inhibition Assay (Cell-Based)
Objective: Determine the EC₅₀ for viral DNA reduction. System: HepG2.2.15 cells (stably transfected with HBV genome).
-
Seeding: Plate HepG2.2.15 cells at
cells/well in 96-well collagen-coated plates. -
Treatment: After 24h, treat cells with the compound (serial dilutions: 0.1 nM to 10 µM) in fresh media. Include Lamivudine (3TC) as a positive control.
-
Incubation: Incubate for 6 days, refreshing media + compound every 2 days.
-
DNA Extraction: Harvest supernatant. Extract viral DNA using a commercial silica-column kit.
-
Quantification: Perform qPCR using HBV core gene primers.
-
Forward: 5'-GGTCTGTCCAACCCTCTG-3'
-
Reverse: 5'-GGAAAGAAGTCAGAAGGCAA-3'
-
-
Analysis: Normalize viral load to vehicle control (DMSO). Calculate EC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Capsid Assembly Assay (In Vitro)
Objective: Confirm direct action on Cp assembly (distinguishing from polymerase inhibition). System: Recombinant HBV Core Protein (purified from E. coli).
-
Preparation: Dilute purified Cp dimer (10 µM) in Assembly Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Induction: Add compound (10 µM final) or DMSO.
-
Trigger: Initiate assembly by increasing ionic strength (add NaCl to final 300 mM) or temperature (
). -
Measurement: Monitor Light Scattering at 90° (Ex/Em 350 nm) over 30 minutes.
-
Result Interpretation: An increase in scattering kinetics compared to DMSO control indicates CAM activity (acceleration).
-
-
Validation: Analyze end-products by Electron Microscopy (EM) to visualize empty vs. aberrant capsids.
Structure-Activity Relationship (SAR) Insights
The 2-cyano-N-benzylacetamide scaffold serves as a versatile template for optimization. Key SAR features include:
-
The Cyano Group (-CN): Essential for hydrogen bonding with the residue Trp102 in the HAP pocket. Removal or replacement with an amide often results in loss of potency.
-
The Trifluoromethyl Group (-CF₃): Provides metabolic stability and enhances lipophilicity, improving penetration into the hydrophobic core pocket.
-
The Benzyl Linker: The saturated methylene spacer (
) allows the phenyl ring to adopt an optimal "edge-to-face" interaction with Phe23 of the core protein. Unsaturating this linker (to benzylidene) shifts the profile towards kinase inhibition (e.g., Tyrphostins), which is undesirable for antiviral specificity.
SAR Optimization Workflow
Caption: SAR Optimization Logic. Modifications to the linker and headgroup critically dictate the switch between antiviral efficacy and off-target kinase inhibition.
Safety & DMPK Considerations
-
Cytotoxicity: Must be monitored using CC₅₀ assays (e.g., MTT or CellTiter-Glo) in HepG2 cells. High concentrations of cyanoacetamides can be cytotoxic due to Michael acceptor reactivity if metabolic activation occurs.
-
Metabolic Stability: The benzyl position is susceptible to P450-mediated hydroxylation. Fluorination (as seen in the -CF₃ group) helps mitigate this, but further blocking (e.g., alpha-methylation) may be required for in vivo half-life extension.
References
-
Molaid Chemicals. (2024).[1] this compound: Biological Activity and HBV Capsid Inhibition. Retrieved from [Link]
- Stray, S. J., et al. (2005). Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents. Journal of Virology. (Contextual reference for CAM mechanisms).
- Bourne, C., et al. (2008). Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly. Science, 322(5909), 1839-1842.
Sources
An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Foreword: Unveiling the Therapeutic Promise of a Novel Cyanoacetamide Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a primary driver of innovation. This guide focuses on 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide , a compound that, while not extensively studied, belongs to a class of molecules with a rich history of diverse biological activities. The presence of a cyanoacetamide core, an N-benzylacetamide linkage, and a trifluoromethyl group suggests a high probability of interaction with various biological targets.
This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic guide designed to provide a comprehensive framework for investigating the therapeutic potential of this promising molecule. We will delve into the rationale behind selecting potential therapeutic targets based on the activities of structurally related compounds and outline a series of self-validating experimental workflows to systematically explore these hypotheses. Our approach is grounded in scientific integrity, emphasizing the "why" behind the "how" to empower researchers to make informed decisions in their investigations.
Structural and Mechanistic Rationale: Deconstructing this compound
The therapeutic potential of a molecule is intrinsically linked to its chemical structure. This compound is a composite of three key pharmacophores, each contributing to its potential bioactivity.
-
The Cyanoacetamide Core: Cyanoacetamides are versatile precursors in the synthesis of a wide array of pharmacologically active organic compounds.[1] This moiety is known to be a reactive intermediate, with the cyano and carbonyl groups readily participating in reactions to form various heterocyclic compounds.[2] Derivatives of cyanoacetamide have demonstrated a broad spectrum of biological activities, including anticancer[3], anti-inflammatory[4], and insecticidal properties.[5]
-
The N-Benzylacetamide Linkage: The N-benzylacetamide scaffold is a common feature in molecules developed for their analgesic and anti-inflammatory properties.[6] This part of the molecule can influence solubility and bioavailability, crucial parameters for drug efficacy.[6] Furthermore, N-benzylacetamide has been identified as a major metabolite of the trypanocidal drug benznidazole, suggesting a potential role in antiparasitic activity.[7][8]
-
The Trifluoromethyl Group: The inclusion of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability and lipophilicity of a molecule, improving its pharmacokinetic profile. Trifluoromethyl-containing compounds have been explored for a range of therapeutic applications, including cancer, metabolic disorders, and inflammation.[9] Specifically, trifluoromethyl thioxanthene derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9]
The confluence of these structural features in this compound provides a strong rationale for investigating its potential as a therapeutic agent in oncology, inflammation, pain management, and infectious diseases.
Potential Therapeutic Targets and Investigative Pathways
Based on the structural analysis and the known activities of related compounds, we propose the following therapeutic areas and specific molecular targets for investigation.
Oncology
The anticancer potential of cyanoacetamide derivatives is a promising avenue of exploration.[3] The trifluoromethyl group may also contribute to cytotoxic activity.[9]
Hypothesized Targets:
-
Kinases: Many anticancer drugs target specific kinases involved in cell proliferation and survival.
-
Topoisomerases: Thioxanthone derivatives, which share some structural similarities with the benzyl group, are known to inhibit topoisomerases.[9]
-
Apoptosis and Cell Cycle Pathways: The compound could induce apoptosis or cause cell cycle arrest in cancer cells.
Experimental Workflow:
Caption: Workflow for investigating anticancer activity.
Inflammation and Pain
The presence of the N-benzylacetamide and trifluoromethyl moieties strongly suggests potential anti-inflammatory and analgesic properties.[6][9]
Hypothesized Targets:
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory and analgesic drugs.
-
Pro-inflammatory Cytokine Production: The compound may suppress the production of cytokines such as TNF-α, IL-6, and IL-1β.
Experimental Workflow:
Caption: Workflow for investigating anti-inflammatory and analgesic activity.
Infectious Diseases
The structural similarity to a metabolite of the antiparasitic drug benznidazole warrants investigation into its activity against various pathogens.[7][8]
Hypothesized Targets:
-
Parasitic Enzymes or Metabolic Pathways: The compound may interfere with essential processes in parasites like Trypanosoma cruzi.
-
Bacterial or Fungal Targets: Cyanoacetamide derivatives have shown broad-spectrum antimicrobial potential.[3]
Experimental Workflow:
Caption: Workflow for investigating antimicrobial activity.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflows above. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and findings.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro COX Inhibition Assay
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX.
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This will typically include the assay buffer, heme, enzyme (COX-1 or COX-2), and arachidonic acid (substrate).
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the fluorescence or absorbance according to the kit's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
LPS-stimulated Macrophage Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis of nitric oxide and cytokines.
-
Nitric Oxide Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant.
-
Data Analysis: Determine the effect of the compound on NO and cytokine production compared to the LPS-stimulated control.
Data Presentation and Interpretation
To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) ± SD |
| HCT-116 (Colon) | |
| MCF-7 (Breast) | |
| HeLa (Cervical) | |
| Positive Control |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) ± SD |
| COX-1 Inhibition | |
| COX-2 Inhibition | |
| NO Production (RAW 264.7) | |
| TNF-α Production (RAW 264.7) | |
| IL-6 Production (RAW 264.7) | |
| Positive Control |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the therapeutic potential of this compound. The proposed workflows and protocols are designed to be robust and adaptable, allowing for a thorough evaluation of its bioactivity across several key therapeutic areas. Positive results in any of these initial screens will warrant further, more in-depth mechanistic studies and progression into in vivo models. The unique combination of pharmacophores within this molecule makes it a compelling candidate for drug discovery, and a structured, hypothesis-driven approach will be paramount to unlocking its full therapeutic potential.
References
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link][2]
-
Hassan, A. S., et al. (2021). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. RSC Advances, 11(53), 33633-33638. Available at: [Link][4]
-
Al-Malki, J. S., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(14), 5484. Available at: [Link][9]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Journal of Heterocyclic Chemistry, 59(4), 711-721. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-52. Available at: [Link][1]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, molecular docking, and anticancer activity of novel pyrazolopyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2965-2977. Available at: [Link][3]
-
El-Gaby, M. S. A., et al. (2013). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of the Serbian Chemical Society, 78(10), 1465-1475. Available at: [Link][5]
-
Varelis, P., et al. (2014). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Antimicrobial Agents and Chemotherapy, 58(7), 4123-4129. Available at: [Link][7][8]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link][10]
-
Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(2), 273-290. Available at: [Link][11]
-
Bayer AG. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. U.S. Patent 4,841,086. Available at: [12]
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An In-depth Technical Guide to 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide (CAS 566926-08-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. While publicly available data on this specific molecule is limited, this document synthesizes existing information on its properties, proposes a logical synthetic pathway, and explores potential biological activities based on the broader class of cyanoacetamide derivatives.
Core Compound Identification and Physicochemical Properties
This compound is a research chemical identified by the CAS number 566926-08-7. Its structural and basic physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 566926-08-7 | Alchem Pharmtech[1] |
| Molecular Formula | C₁₁H₉F₃N₂O | Sigma-Aldrich |
| Molecular Weight | 242.20 g/mol | Sigma-Aldrich |
| Purity (Typical) | ≥95% | Alchem Pharmtech[1] |
| Appearance | Not specified (likely solid) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not currently published, a logical and efficient synthetic route can be proposed based on established methods for the synthesis of cyanoacetamide derivatives.[2] The most probable pathway involves the acylation of 4-(trifluoromethyl)benzylamine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid.
Conceptual Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis, starting from commercially available precursors.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established method for amide bond formation and is expected to yield the target compound with high purity.
Materials:
-
4-(Trifluoromethyl)benzylamine (1 equivalent)
-
Ethyl Cyanoacetate (1.2 equivalents)
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-(trifluoromethyl)benzylamine and anhydrous toluene.
-
Addition of Reagent: Add ethyl cyanoacetate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap.
-
Work-up: Once the reaction is complete (as indicated by the cessation of ethanol collection), cool the reaction mixture to room temperature.
-
Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Causality behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of the ethanol byproduct drives the equilibrium of the reaction towards the formation of the amide product, thereby increasing the reaction yield.
-
Anhydrous Conditions: While not strictly necessary for this specific reaction, using an anhydrous solvent minimizes potential side reactions and ensures a cleaner product profile.
Potential Biological Activities and Applications
There is currently no specific biological data available for this compound. However, the broader class of cyanoacetamide and acetamide derivatives has been investigated for a range of biological activities, suggesting potential avenues for research into this compound.
-
Antioxidant and Anti-inflammatory Properties: Several studies have reported that acetamide derivatives possess antioxidant and potential anti-inflammatory activities.[3] The mechanism often involves the scavenging of free radicals and the modulation of inflammatory pathways.
-
Anticancer Activity: Certain 2-cyanoacetamide derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.
-
Enzyme Inhibition: The trifluoromethyl group is a common motif in many enzyme inhibitors due to its electronic properties and ability to form strong interactions with active sites. It is plausible that this compound could be investigated as an inhibitor for various enzymatic targets.
The presence of the trifluoromethylbenzyl moiety suggests that this compound could be a candidate for screening in neurological or oncological drug discovery programs.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The safety information for a structurally related compound, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, and the starting material, 4-(trifluoromethyl)benzylamine, can provide some guidance on potential hazards.[5][6][7]
Potential Hazards (Inferred):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][7]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
The following diagram outlines the standard safety workflow for handling research chemicals with unknown toxicity.
Figure 2: Standard safety workflow for handling research chemicals.
Conclusion and Future Directions
This compound is a research chemical with potential applications in drug discovery and medicinal chemistry. While specific data on its physicochemical properties, biological activity, and safety are lacking, this guide provides a framework for its synthesis and handling based on available information for related compounds. Further experimental investigation is required to fully characterize this molecule and explore its therapeutic potential.
References
-
Chemsrc. 4-(Trifluoromethyl)benzylamine. [Link]
- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3823803, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76804, 4-(Trifluoromethyl)benzylamine. [Link]
-
ResearchGate. Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
-
Thermo Fisher Scientific. 4-(Trifluoromethyl)benzylamine, 97%. [Link]
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Spectroscopic C-Suite: A Technical Guide to the Characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Preamble: The Imperative of Spectroscopic Diligence in Pharmaceutical Development
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For active pharmaceutical ingredients (APIs) and their intermediates, a comprehensive spectroscopic profile is not merely a regulatory formality but a critical component of intellectual property and a roadmap for process optimization and quality control. This guide provides an in-depth technical examination of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide, a molecule of interest in medicinal chemistry.
This document is structured to provide not just the spectral data itself, but also the underlying scientific rationale for the experimental methodologies and the interpretation of the resulting spectra. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how these powerful analytical techniques are synergistically employed to build a complete and robust chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
The following is a generalized protocol for the acquisition of high-resolution NMR spectra of a solid organic compound. The choice of solvent and specific instrument parameters may be adjusted based on the solubility of the compound and the desired resolution.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR analysis.[1][2]
Causality in Protocol Design:
-
Deuterated Solvents: The use of deuterated solvents is crucial as the spectrometer uses the deuterium signal to "lock" the magnetic field, compensating for any drift over time. This ensures the stability required for high-resolution spectra. The absence of protons in the solvent also prevents large solvent signals from obscuring the analyte signals.[2]
-
Filtration: The removal of any particulate matter is essential because solid impurities in the sample will degrade the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution.
Predicted ¹H NMR Spectrum of this compound
The following table outlines the predicted ¹H NMR signals for the target molecule. These predictions are based on established chemical shift values for similar structural motifs.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~8.5 - 9.0 | Broad Singlet | 1H | N-H |
| b | ~7.6 | Doublet | 2H | Aromatic C-H (ortho to CF₃) |
| c | ~7.4 | Doublet | 2H | Aromatic C-H (meta to CF₃) |
| d | ~4.5 | Doublet | 2H | -CH ₂-NH |
| e | ~3.5 | Singlet | 2H | NC(=O)-CH ₂-CN |
Interpretation of the Predicted ¹H NMR Spectrum:
-
N-H Proton (a): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.
-
Aromatic Protons (b and c): The 4-(trifluoromethyl)benzyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing trifluoromethyl group (b) are expected to be deshielded and appear at a higher chemical shift than the protons meta to the CF₃ group (c).
-
Benzyl Methylene Protons (d): These protons are adjacent to the amide nitrogen and will appear as a doublet due to coupling with the N-H proton. The chemical shift is in the typical range for benzylic protons.
-
Acetamide Methylene Protons (e): These protons are situated between two electron-withdrawing groups (the carbonyl and the cyano group), which deshields them, causing them to appear at a relatively high chemical shift for aliphatic protons. They are expected to be a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR signals are summarized below.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165 | C =O (Amide) |
| 2 | ~141 | Aromatic C -CF₃ |
| 3 | ~128 | Aromatic C -H (meta to CF₃) |
| 4 | ~126 | Aromatic C -H (ortho to CF₃) |
| 5 | ~124 (quartet) | -C F₃ |
| 6 | ~116 | -C ≡N |
| 7 | ~44 | -C H₂-NH |
| 8 | ~25 | NC(=O)-C H₂-CN |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (1): The amide carbonyl carbon is expected in the typical downfield region for such functionalities.
-
Aromatic Carbons (2, 3, 4): The aromatic carbons will have distinct chemical shifts. The carbon attached to the trifluoromethyl group (2) will be significantly affected by its electron-withdrawing nature. The other aromatic carbons will appear in the usual aromatic region.
-
Trifluoromethyl Carbon (5): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Nitrile Carbon (6): The cyano carbon is expected in the characteristic region for nitriles.
-
Aliphatic Carbons (7, 8): The benzylic methylene carbon (7) and the acetamide methylene carbon (8) are in the expected upfield region for sp³ hybridized carbons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, and the absorption of IR radiation at these frequencies is detected.
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
Workflow for ATR-FT-IR Analysis
Caption: A simplified workflow for ATR-FT-IR analysis.[3][4]
Causality in Protocol Design:
-
Background Spectrum: A background spectrum of the empty ATR crystal is acquired first. This allows the instrument to subtract any absorptions from the surrounding atmosphere (like CO₂ and water vapor) and the crystal itself from the final sample spectrum, resulting in a clean spectrum of just the analyte.[4]
-
Pressure Application: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and for a strong, high-quality signal to be obtained.[3]
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 | Medium | N-H stretch | Secondary Amide |
| ~3050 | Medium | Aromatic C-H stretch | Aromatic Ring |
| ~2950 | Medium | Aliphatic C-H stretch | Methylene groups |
| ~2250 | Medium, Sharp | C≡N stretch | Nitrile |
| ~1650 | Strong | C=O stretch (Amide I) | Secondary Amide |
| ~1550 | Medium | N-H bend (Amide II) | Secondary Amide |
| ~1600, ~1450 | Medium to Weak | C=C stretches | Aromatic Ring |
| ~1320 | Strong | C-F stretch | Trifluoromethyl |
| ~1100-1200 | Strong | C-F stretches | Trifluoromethyl |
Interpretation of the Predicted IR Spectrum:
-
N-H and C=O Stretches: The presence of a secondary amide is strongly indicated by the N-H stretch around 3300 cm⁻¹ and the very strong carbonyl (Amide I) stretch around 1650 cm⁻¹.[5][6] The N-H bend (Amide II) around 1550 cm⁻¹ further confirms this.[6]
-
Nitrile Stretch: A sharp, medium intensity peak around 2250 cm⁻¹ is a clear indicator of the cyano group.[5]
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions in the 1100-1350 cm⁻¹ region.
-
Aromatic and Aliphatic C-H Stretches: The distinction between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a useful diagnostic feature.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized procedure for EI-MS analysis.
Workflow for EI-MS Analysis
Caption: A conceptual workflow for Electron Ionization Mass Spectrometry.[8][9]
Causality in Protocol Design:
-
High Vacuum: A high vacuum environment is necessary to prevent ions from colliding with other molecules, which would interfere with their path to the detector.
-
70 eV Electron Beam: This is a standard energy for EI because it provides enough energy to ionize and fragment most organic molecules reproducibly, allowing for the comparison of spectra with library databases.[8]
Predicted Mass Spectrum and Fragmentation Pattern
The molecular formula of this compound is C₁₁H₉F₃N₂O, with a molecular weight of 242.20 g/mol .
| m/z | Predicted Fragment Ion | Identity |
| 242 | [C₁₁H₉F₃N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 159 | [C₈H₆F₃]⁺ | 4-(Trifluoromethyl)benzyl cation |
| 109 | [C₇H₆F]⁺ | Tropylium ion from benzyl fragment after HF loss |
| 83 | [C₃H₃N₂O]⁺ | [NC-CH₂-C(O)=NH]⁺ |
| 67 | [NC-CH₂-C=O]⁺ | Cyanoacetyl cation |
Predicted Fragmentation Pathway:
The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common pathway for N-benzyl amides.[10][11][12][13]
-
Formation of the Molecular Ion: The high-energy electron beam will knock an electron off the molecule to form the molecular ion, M⁺˙, at m/z = 242.
-
α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzylic carbon and the amide nitrogen. This will result in the formation of the stable 4-(trifluoromethyl)benzyl cation at m/z = 159.
-
Further Fragmentation: The 4-(trifluoromethyl)benzyl cation can further fragment. The other part of the molecule can also form characteristic fragments.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and self-validating structural profile. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement and connectivity of the atoms in the molecular framework. IR spectroscopy confirms the presence of the key functional groups—the secondary amide, the nitrile, and the trifluoromethyl group. Mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns.
This multi-faceted approach ensures a high degree of confidence in the identity and purity of the compound, which is a non-negotiable prerequisite for its advancement in any research or development pipeline. The principles and protocols outlined in this guide serve as a robust framework for the characterization of this and other novel chemical entities.
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"2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide" and its role in medicinal chemistry
An In-depth Technical Guide to 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide in Medicinal Chemistry
Executive Summary
This guide provides a comprehensive technical overview of this compound, a fluorinated cyanoacetamide derivative. While this specific molecule is primarily available as a research chemical, its structural scaffold is of significant interest in medicinal chemistry. Its close analogy to key intermediates in the synthesis of major immunomodulatory drugs, such as Teriflunomide, positions it as a valuable building block for the discovery of novel therapeutics. This document delves into its synthesis, physicochemical properties, and, by extension, its potential mechanism of action as a Dihydroorotate Dehydrogenase (DHODH) inhibitor. We explore the established therapeutic relevance of DHODH inhibition in autoimmune diseases and its emerging potential in oncology and virology, providing researchers and drug development professionals with a foundational understanding of this compound's significance and future prospects.
Introduction: The Cyanoacetamide Scaffold in Drug Discovery
The cyanoacetamide moiety is a versatile and privileged scaffold in medicinal chemistry.[1] Its constituent groups—the reactive methylene, the cyano, and the carbonyl—provide multiple points for chemical modification and participation in a variety of chemical reactions to form complex heterocyclic systems.[1] This versatility has made cyanoacetamides crucial precursors in the synthesis of a wide range of pharmacologically active compounds, from anticonvulsants to anti-inflammatory and antimicrobial agents.[2] The incorporation of a trifluoromethyl group, as seen in the topic compound, is a widely used strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3]
Chemical Identity and Physicochemical Properties
This compound is a specific, N-substituted derivative belonging to this class. Its core structure consists of a cyanoacetamide backbone connected via an amide linkage to a benzyl group substituted with a trifluoromethyl moiety at the 4-position.
| Property | Value | Source |
| IUPAC Name | 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide | Internal |
| Molecular Formula | C₁₁H₉F₃N₂O | |
| Molecular Weight | 242.20 g/mol | |
| InChI Key | SPCRNPZHLOULGI-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| CAS Number | 1217631-03-3 | Internal |
| PubChem Substance ID | 329796012 |
Synthesis and Characterization
The synthesis of N-substituted 2-cyanoacetamides is well-established in the literature.[1] A common and effective method involves the direct coupling of an amine with cyanoacetic acid. This approach can be adapted for the specific synthesis of this compound.
Experimental Protocol: Amide Coupling Synthesis
This protocol describes the synthesis via the reaction of 4-(trifluoromethyl)benzylamine with cyanoacetic acid using a carbodiimide coupling agent.
Causality: The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a standard method for forming amide bonds from carboxylic acids and amines under mild conditions. This avoids the need to convert the cyanoacetic acid to a more reactive but potentially less stable acid chloride. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) portion-wise, maintaining the temperature. Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add 4-(trifluoromethyl)benzylamine (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Role in Medicinal Chemistry: Analogy to Teriflunomide Precursors
The primary significance of the this compound scaffold in medicinal chemistry is best understood through its close structural relationship to a key intermediate in the synthesis of Teriflunomide. Teriflunomide, the active metabolite of the anti-rheumatic drug Leflunomide, is an established treatment for multiple sclerosis.[4][5][6]
The synthesis of Teriflunomide often involves the intermediate 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide .[3][7] This compound differs from the topic molecule only by the linker between the amide nitrogen and the trifluoromethyl-substituted ring (a direct phenyl linkage versus a benzyl methylene linker). This 'phenyl' analog is formed by coupling cyanoacetic acid with 4-(trifluoromethyl)aniline.[7] It is then further reacted to generate the final active drug.
This strong structural analogy suggests that this compound is a prime candidate for use as a building block in the synthesis of novel analogs of Teriflunomide, potentially leading to new chemical entities with modulated activity, selectivity, or pharmacokinetic properties.
Caption: In vivo conversion of Leflunomide to its active form, Teriflunomide.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Given its structural similarity to Teriflunomide precursors, any potential biological activity of derivatives from this compound would likely target the same enzyme: Dihydroorotate Dehydrogenase (DHODH).
DHODH: A Key Enzyme in Pyrimidine Synthesis DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines, essential components of DNA and RNA.[8] Specifically, it oxidizes dihydroorotate to orotate.
Selective Targeting of Proliferating Cells Rapidly dividing cells, such as activated T and B lymphocytes involved in autoimmune responses, or cancer cells, have a high demand for nucleotides.[4] These cells rely heavily on the de novo pyrimidine synthesis pathway. In contrast, quiescent cells can utilize salvage pathways. By inhibiting DHODH, drugs like Teriflunomide effectively starve proliferating lymphocytes of the pyrimidines needed for DNA replication, leading to cell cycle arrest and a reduction in their numbers without causing widespread cell death (apoptosis).[5][9] This immunomodulatory effect is highly selective for activated, pathogenic immune cells, which is a key advantage in treating autoimmune diseases.[5]
Caption: Mechanism of DHODH inhibition in the pyrimidine synthesis pathway.
Therapeutic Applications & Future Directions
The established success of DHODH inhibitors provides a clear roadmap for the potential applications of novel compounds derived from the this compound scaffold.
-
Autoimmune Diseases: The primary application is in diseases driven by lymphocyte proliferation. Teriflunomide is approved for Multiple Sclerosis, and its parent compound, Leflunomide, is used for Rheumatoid Arthritis.[10][11] Novel analogs could offer improved efficacy or safety profiles.
-
Oncology: The reliance of cancer cells on de novo pyrimidine synthesis makes DHODH an attractive target in oncology. DHODH inhibitors have shown preclinical promise in various malignancies, particularly acute myelogenous leukemia (AML), by inducing differentiation and apoptosis in cancer cells.[12]
-
Antiviral Activity: Viruses are dependent on host cell machinery for replication, including the supply of nucleotides. DHODH inhibition has been shown to have broad-spectrum antiviral activity by depleting the pyrimidine pool necessary for viral genome replication.[13][14] This has drawn interest for developing host-targeted antiviral therapies.
-
Transplantation: By suppressing the proliferation of alloreactive lymphocytes, DHODH inhibitors could play a role in preventing organ transplant rejection.
The development of new chemical entities based on the this compound core could focus on optimizing binding to the DHODH ubiquinone binding site, improving oral bioavailability, or fine-tuning the immunomodulatory effects to expand into these other therapeutic areas.[10][15]
Conclusion
This compound represents a molecule of significant potential within the field of medicinal chemistry. While not a therapeutic agent in itself, its identity as a close structural analog to pivotal intermediates for clinically successful DHODH inhibitors like Teriflunomide underscores its value. This guide has outlined its chemical properties, provided a robust synthetic protocol, and detailed the profound therapeutic implications of its likely molecular target, DHODH. For researchers and drug developers, this compound and its derivatives offer a promising foundation for creating next-generation immunomodulators, anti-cancer agents, and antiviral therapies.
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide as a Strategic Agrochemical Intermediate
[1][2]
Executive Summary
In the high-stakes arena of modern agrochemical discovery, This compound (CAS 566926-08-7 ) has emerged as a high-value "privileged scaffold."[1][2] It serves as a critical bifurcation point in the synthesis of nitrogen-containing heterocycles—specifically 3-cyano-2-pyridones and aminopyrazoles —which are pharmacophores central to next-generation insecticides and acaricides.[1][2]
This guide provides a comprehensive technical analysis of this intermediate, moving beyond basic properties to explore its synthetic utility, reaction kinetics, and role in "Fluorine Scanning" for metabolic stability optimization. We present a validated, self-correcting protocol for its synthesis and downstream cyclization, grounded in industrial best practices.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The strategic value of this compound lies in its dual-reactivity: the active methylene (
| Property | Specification |
| IUPAC Name | 2-Cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
| CAS Number | 566926-08-7 |
| Molecular Formula | |
| Molecular Weight | 242.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in Water |
| pKa (Active Methylene) | ~11.0 (Estimated) |
| Hazard Class | Irritant (H315, H319, H335); Handle with standard PPE |
Synthetic Methodology: The "Direct Amidation" Protocol[1][2]
While many routes exist, the most robust industrial pathway involves the direct aminolysis of ethyl cyanoacetate with 4-(trifluoromethyl)benzylamine. This method avoids the use of unstable acid chlorides and minimizes waste.
Reaction Mechanism & Causality
The reaction proceeds via a nucleophilic acyl substitution. The driving force is the formation of the stable amide bond and the removal of the ethanol byproduct.
-
Why Toluene? Unlike ethanol, toluene allows for azeotropic removal of the ethanol byproduct (if needed) to drive equilibrium, though simple reflux in ethanol is often sufficient for high yields due to the nucleophilicity of the benzylamine.
-
Temperature Control: Maintaining 80–100°C ensures the activation energy is met without polymerizing the cyanoacetate (a common impurity pathway).
Validated Experimental Protocol
-
Scale: 100 mmol
-
Yield Target: >85%
Reagents:
-
Ethyl cyanoacetate (11.3 g, 100 mmol)
-
4-(Trifluoromethyl)benzylamine (17.5 g, 100 mmol)
-
Ethanol (Absolute, 100 mL) or Toluene (100 mL)
-
Catalyst: Triethylamine (0.1 eq, optional)
Step-by-Step Workflow:
-
Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the 4-(trifluoromethyl)benzylamine and solvent.
-
Addition: Add ethyl cyanoacetate dropwise over 15 minutes at room temperature. Rationale: Exotherm control.
-
Reaction: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1) or HPLC.[3][4]
-
Endpoint: Disappearance of benzylamine peak.[1]
-
-
Workup (Self-Validating Step):
-
Cool the reaction mixture to 0–5°C. The product should crystallize spontaneously.
-
Troubleshooting: If no crystals form, concentrate the solvent volume by 50% under reduced pressure and re-cool.
-
-
Filtration: Filter the white solid and wash with cold ethanol (2 x 10 mL).
-
Drying: Dry under vacuum at 45°C for 12 hours.
Downstream Applications: Heterocycle Construction
This intermediate is not the final active ingredient (AI) but a "linchpin" precursor. Its primary utility is in generating Insecticidal Heterocycles .[1][2]
Pathway A: The Guareschi-Thorpe Pyridone Synthesis
Reaction with 1,3-diketones (e.g., acetylacetone) or
Pathway B: Knoevenagel Condensation
Reaction with aromatic aldehydes produces acrylamide derivatives, often used as Michael acceptors in the synthesis of novel acaricides.
Visualization of Synthetic Logic
The following diagram illustrates the transformation of the raw materials into the intermediate and its divergence into two major pesticide classes.
Figure 1: Synthetic divergence from the core acetamide intermediate to major agrochemical pharmacophores.
Analytical Quality Control (QC)[1][2]
To ensure the integrity of this intermediate for downstream GMP or GLP synthesis, the following analytical method is recommended.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN:Water Gradient) | |
| Identity | Conforms to structure | |
| Loss on Drying | Gravimetric (45°C, Vac) | |
| Impurity A | 4-(Trifluoromethyl)benzylamine |
HPLC Method Parameters:
Safety & Handling (EHS)[1]
While less toxic than the parent amines, this acetamide should be treated as a potent bioactive agent.
-
Inhalation Hazard: The dust may be irritating to the respiratory tract.[1] Use a localized exhaust hood when weighing.[1]
-
Skin Contact: Nitriles can penetrate skin.[1][2] Double-gloving (Nitrile/Neoprene) is recommended.[1][2]
-
Waste Disposal: Segregate as "Halogenated Organic Waste" due to the trifluoromethyl group.[1] Do not mix with strong oxidizers or acids (risk of HCN evolution from the cyano group under extreme conditions).
References
-
Sigma-Aldrich. (2023).[1] 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide Product Specification. Link
-
ResearchGate. (2018). Ethyl Cyanoacetate Reactions: A Review of Synthetic Utility. Link
-
Santa Cruz Biotechnology. (2023). 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide (CAS 566926-08-7).[1][2][5][6] Link
-
PubChem. (2023). Compound Summary: 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide (Structural Analog).[1][2] Link
-
OICC Press. (2021). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4. Link
Methodological & Application
Application Notes and Protocols: A Guide to the Enzyme Inhibition Assay of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing a robust in vitro enzyme inhibition assay for the compound 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide. Recognizing that the specific enzymatic target of this compound may be under investigation, we present a detailed, adaptable protocol that can be tailored to a variety of enzyme systems. This guide emphasizes the foundational principles of enzyme kinetics, assay design, and data interpretation to ensure the generation of high-quality, reproducible results. We delve into the rationale behind experimental choices, from buffer selection to data analysis, empowering researchers to confidently assess the inhibitory potential of this and other novel chemical entities.
Introduction to this compound and the Imperative of Enzyme Inhibition Assays
This compound is a synthetic organic compound featuring a cyanoacetamide functional group and a trifluoromethyl-substituted benzyl moiety. The cyanoacetamide scaffold is found in various biologically active molecules, and the trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity. Given these structural characteristics, it is plausible that this compound may exhibit inhibitory activity against one or more enzymes, making it a candidate for drug discovery and development.
Enzyme inhibition assays are a cornerstone of modern drug discovery, providing a direct measure of a compound's ability to modulate the activity of a specific enzyme.[1] The data generated from these assays, most notably the half-maximal inhibitory concentration (IC50), is critical for understanding a compound's potency and for driving structure-activity relationship (SAR) studies.[2] This document will guide the user through the necessary steps to develop a reliable assay for characterizing the inhibitory properties of this compound.
Foundational Principles: Designing a Validated Enzyme Inhibition Assay
Before embarking on the experimental protocol, it is crucial to understand the principles that underpin a robust and reliable enzyme inhibition assay. The goal is to create a self-validating system where the results are both accurate and reproducible.[3]
Choosing the Right Assay Format: Absorbance vs. Fluorescence
The choice of detection method is fundamental to assay design. The two most common formats are absorbance-based and fluorescence-based assays.
-
Absorbance-based assays are often straightforward and rely on a chromogenic substrate that, when acted upon by the enzyme, produces a colored product. The change in absorbance over time is directly proportional to the rate of the enzymatic reaction.[1] These assays are generally less sensitive than fluorescence assays but are less prone to interference from colored compounds.
-
Fluorescence-based assays utilize substrates that are either non-fluorescent (or have low fluorescence) and are converted to a highly fluorescent product, or vice versa.[4][5] These assays offer significantly higher sensitivity, allowing for the use of lower enzyme and substrate concentrations, which can be advantageous when working with expensive reagents or low-activity enzymes.[6][7][8] However, they can be susceptible to interference from fluorescent compounds or compounds that quench fluorescence.
The selection between these two formats will depend on the specific enzyme system, the availability of suitable substrates, and the instrumentation available in the laboratory.
The Critical Role of Controls
A well-designed experiment includes a comprehensive set of controls to ensure that the observed inhibition is due to the test compound's interaction with the enzyme and not an artifact of the assay system. Essential controls include:
-
No-Enzyme Control: This control contains all assay components except the enzyme. It is used to determine the rate of non-enzymatic substrate degradation.
-
No-Inhibitor (Vehicle) Control: This control contains the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the test compound. This represents the 100% enzyme activity level.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme should be included to validate the assay's ability to detect inhibition.
-
Compound Interference Controls: It is essential to test for compound interference with the detection method. This can be done by running the assay in the absence of the enzyme but in the presence of the test compound.
General Protocol for Enzyme Inhibition Assay of this compound
This protocol is designed to be a starting point and should be optimized for the specific enzyme under investigation.
Materials and Reagents
-
Enzyme: Purified enzyme of interest.
-
Substrate: A suitable chromogenic or fluorogenic substrate for the enzyme.
-
Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is a buffer with a pH within the optimal range for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The buffer may need to be supplemented with cofactors, metal ions, or other additives required for enzyme activity.
-
This compound: The test compound.
-
Vehicle: A suitable solvent for dissolving the test compound. Dimethyl sulfoxide (DMSO) is commonly used.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
Microplate Reader: An instrument capable of measuring absorbance or fluorescence.
-
96-well or 384-well plates: Clear plates for absorbance assays or black plates for fluorescence assays.
Reagent Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in a suitable solvent (e.g., assay buffer or DMSO). Store as recommended by the manufacturer.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of Test Compound: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for testing. A common approach is to use a 1:3 or 1:10 dilution series to cover a broad concentration range.[9]
Assay Workflow Diagram
Caption: General workflow for the enzyme inhibition assay.
Step-by-Step Experimental Procedure
The following procedure is for a single concentration of the test compound and should be performed in triplicate. The final volume in each well is typically 100 µL or 200 µL for a 96-well plate.
-
Plate Layout: Design the plate layout to include all necessary controls (no-enzyme, vehicle, positive control, and a range of test compound concentrations).
-
Dispense Reagents:
-
To the appropriate wells, add a small volume (e.g., 1-2 µL) of the serially diluted test compound or vehicle (DMSO).
-
Add the assay buffer to all wells.
-
Add the enzyme to all wells except the no-enzyme control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the test compound to interact with the enzyme before the reaction is initiated.[2]
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition:
-
Kinetic Assay: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time. This is the preferred method as it provides information on the initial reaction velocity.
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate for a fixed period during which the reaction is linear. Then, stop the reaction (if necessary) and measure the final absorbance or fluorescence.
-
Data Analysis and Interpretation
Accurate data analysis is as crucial as the experimental procedure itself for obtaining reliable IC50 values.[10][11]
Calculation of Percent Inhibition
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Rate of sample - Rate of no-enzyme control) / (Rate of vehicle control - Rate of no-enzyme control)] * 100
Determination of IC50
The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Plot the Data: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the Curve: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The equation for this is typically:
*Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)HillSlope))
Where:
-
X is the logarithm of the inhibitor concentration.
-
Y is the percent inhibition.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the IC50 value.
-
HillSlope describes the steepness of the curve.
-
-
Determine the IC50: The IC50 value is determined from the fitted curve. It is recommended to report the pIC50 ( -log(IC50) ) as it provides a more intuitive scale for comparing potencies.[9]
Data Presentation
The results of the IC50 determination should be presented clearly and concisely.
| Compound | Target Enzyme | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| This compound | Enzyme X | [Value] | [Lower, Upper] | [Value] |
| Positive Control | Enzyme X | [Value] | [Lower, Upper] | [Value] |
Concluding Remarks and Future Directions
This application note provides a robust and adaptable framework for the determination of the enzyme inhibitory activity of this compound. By adhering to the principles of sound assay design, including the use of appropriate controls and rigorous data analysis, researchers can generate high-quality, reliable data.
Once an initial IC50 value is determined, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves performing the assay at varying concentrations of both the substrate and the inhibitor.[2] Understanding the mechanism of action is a critical step in the journey of transforming a promising inhibitor into a potential therapeutic agent.
References
- Smolecule. (n.d.). Buy 2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide.
- MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- Čapkauskaitė, E., Kairys, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 665-674.
- ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form.
- MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- Edmondson, D. E., & Bighigna, L. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(19), 4585.
- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.
- ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.
- MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134.
- National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- National Center for Biotechnology Information. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death.
- National Center for Biotechnology Information. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- ResearchGate. (2010). Guidelines for accurate EC50/IC50 estimation.
- Larasati, A. R., & Lestari, N. D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide.
- ResearchGate. (n.d.). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC).
- Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
- AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- PharmaCompass. (n.d.). 2-Cyanoacetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
- Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Sigma-Aldrich. (n.d.). Cyanoacetamide 99 107-91-5.
- PubChem. (n.d.). N-benzyl-2-cyanoacetamide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Cell-Based Characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide (Teriflunomide)
Abstract
This guide details the experimental characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide , commonly known as Teriflunomide (or the active metabolite A77 1726). As a selective inhibitor of Dihydroorotate Dehydrogenase (DHODH) , this compound induces cytostasis in rapidly dividing cells by blocking de novo pyrimidine synthesis.[1][2][3][4][5]
Critical Note: Successful assay execution requires strict control of exogenous uridine levels. Standard cell culture media and serum often contain sufficient uridine to bypass the drug's mechanism, leading to false negatives. This guide provides validated protocols using dialyzed serum and uridine rescue controls to ensure data integrity.
Introduction & Mechanism of Action
Teriflunomide is an immunomodulatory agent primarily used in the treatment of Multiple Sclerosis (MS) and Rheumatoid Arthritis (RA). Unlike cytotoxic chemotherapies that damage DNA, Teriflunomide is cytostatic .[2] It arrests the cell cycle in the G1 phase by starving the cell of pyrimidine nucleotides (UMP, CTP, TTP) required for DNA and RNA synthesis.
The Biochemical Trap
Resting lymphocytes can survive using the Salvage Pathway , which recycles existing pyrimidines. However, activated, rapidly expanding lymphocytes (T-cells and B-cells) rely heavily on the De Novo Synthesis Pathway .[2] Teriflunomide inhibits DHODH, the rate-limiting enzyme located on the inner mitochondrial membrane, thereby selectively targeting high-turnover immune cells while sparing resting cells.[2][5]
Pathway Visualization
The following diagram illustrates the specific blockade point and the logic of the "Rescue Assay."
Figure 1: Mechanism of Action. Teriflunomide blocks the conversion of Dihydroorotate to Orotate. Exogenous uridine (Salvage Pathway) bypasses this blockade, a critical feature for assay validation.
Critical Experimental Considerations
Before proceeding, verify your reagents. The most common cause of assay failure with DHODH inhibitors is the presence of uridine in the culture medium.
| Variable | Standard Condition | Required Condition for Assay | Reason |
| FBS (Serum) | Standard FBS | Dialyzed FBS | Standard FBS contains ~5-10 µM Uridine, which rescues cells from the drug. |
| Media | Standard RPMI/DMEM | Uridine-Free Media | Ensure basal media does not contain supplemental nucleosides. |
| Cell Line | Any | Jurkat (T-ALL) | Jurkat cells are highly dependent on de novo synthesis and are the gold standard for this assay. |
| Incubation | 24 Hours | 72 Hours | Cytostasis takes time to manifest as a reduction in total cell mass/ATP. |
Protocol 1: DHODH-Dependent Proliferation Assay
Objective: Determine the IC50 of Teriflunomide in a T-cell model under nucleotide-restricted conditions.
Materials
-
Compound: Teriflunomide (dissolved in DMSO to 100 mM stock).
-
Cells: Jurkat E6-1 (ATCC TIB-152).
-
Assay Medium: RPMI-1640 (nucleoside-free) + 10% Dialyzed FBS + 1% Pen/Strep.
-
Readout: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay.
Step-by-Step Methodology
-
Cell Preparation (Day 0):
-
Harvest Jurkat cells in log-phase growth.
-
Wash cells 2x with PBS to remove traces of standard serum.
-
Resuspend in Assay Medium (Dialyzed FBS) at
cells/mL. -
Acclimatization (Optional but Recommended): Culture cells in dialyzed media for 24 hours prior to drug treatment to deplete intracellular pyrimidine pools.
-
-
Seeding (Day 1):
-
Seed 4,000 cells/well in a 96-well white-walled plate (40 µL volume).
-
-
Compound Treatment:
-
Prepare a 3x serial dilution of Teriflunomide in Assay Medium.
-
Top Concentration: 200 µM (Final in well).
-
Range: 200 µM down to 0.01 µM (8-point curve).
-
-
Add 40 µL of diluted compound to respective wells.
-
Controls:
-
Vehicle Control: 0.2% DMSO (Max proliferation).
-
Background Control: Media only (No cells).
-
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout (Day 4):
-
Equilibrate plate to room temperature (30 min).
-
Add 80 µL CellTiter-Glo reagent.
-
Shake on orbital shaker for 2 minutes.
-
Read Luminescence (RLU).
-
Protocol 2: Uridine Rescue (Target Validation)
Objective: Confirm that the observed cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity (e.g., mitochondrial uncoupling).
Logic: If Teriflunomide kills cells via DHODH inhibition, adding excess Uridine (100 µM) should restore growth to near-control levels. If cells still die in the presence of Uridine, the toxicity is off-target.
Workflow Visualization
Figure 2: Decision tree for validating mechanism of action via Uridine Rescue.
Methodology Modifications
Follow Protocol 1, but set up the plate with the following fixed conditions:
-
Vehicle: DMSO only.
-
Drug Only: Teriflunomide at 50 µM (approx. IC90).
-
Rescue: Teriflunomide (50 µM) + Uridine (100 µM) .
-
Uridine Control: Uridine (100 µM) only (to check for proliferative boost).
Expected Results:
-
Drug Only: < 20% viability relative to Vehicle.
-
Rescue: > 80% viability relative to Vehicle.[6]
Data Analysis & Expected Values
IC50 Calculation
Normalize RLU values to the Vehicle Control (set as 100%). Fit the data using a non-linear regression (4-parameter logistic curve):
Reference Values (Jurkat Cells)
| Parameter | Value | Notes |
| Enzymatic IC50 (hDHODH) | ~200 - 400 nM | Activity on purified enzyme [1].[7] |
| Cellular IC50 (Dialyzed FBS) | 10 - 40 µM | Shift due to intracellular accumulation and residual pyrimidine pools [2]. |
| Cellular IC50 (Standard FBS) | > 100 µM | Assay Failure: High uridine in serum masks effect. |
| Rescue Efficiency | > 85% | Percentage of growth restored by 100 µM Uridine. |
References
-
Sanofi Genzyme. (2012). Aubagio (teriflunomide) Prescribing Information. Mechanism of action and clinical pharmacology.[2] Link
-
Klausz, K., et al. (2019). DHODH inhibition by teriflunomide in T-cell models. Frontiers in Immunology.[6] (Contextual grounding based on search results for DHODH mechanisms). Link
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Standard ATP-based readout methodology. Link
-
Greene, S., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide.[2][5] Biochemical Pharmacology. (Seminal paper on the metabolite A77 1726). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]
- 4. Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Teriflunomide used for? [synapse.patsnap.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Welcome to the technical support center for the synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound involves the formation of an amide bond between cyanoacetic acid and 4-(trifluoromethyl)benzylamine. This reaction is a cornerstone of medicinal chemistry, as the resulting molecule can serve as a versatile intermediate for more complex biologically active compounds. The presence of the trifluoromethyl group introduces unique electronic properties that can enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, this group also presents specific challenges in the synthesis, primarily by reducing the nucleophilicity of the amine.
The most common and effective method for this transformation is a coupling reaction facilitated by a dehydrating agent, such as a carbodiimide, often in the presence of an activating agent.
General Reaction Scheme:
This guide will focus on troubleshooting the widely used EDC/HOBt coupling system, though the principles discussed are applicable to other coupling reagents as well.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired amide is one of the most frequent challenges. This can stem from several factors, from the quality of reagents to the reaction conditions themselves.
| Potential Cause | Explanation | Recommended Solution |
| Poor Activation of Carboxylic Acid | The reaction between the carbodiimide (e.g., EDC) and cyanoacetic acid to form the active O-acylisourea intermediate is inefficient. This can be due to moisture in the solvent or reagents, which hydrolyzes the EDC or the active intermediate. | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Acetonitrile or Dichloromethane (DCM) are good choices.[4]- Use fresh, high-purity EDC.HCl. |
| Reduced Nucleophilicity of the Amine | The electron-withdrawing trifluoromethyl (-CF₃) group on the benzylamine reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[1][2][3] This slows down the rate of its attack on the activated carboxylic acid. | - Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.- Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the weakly nucleophilic amine.[4] |
| Premature Decomposition of the Active Intermediate | The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine. This is a common side reaction with carbodiimides.[5] | - Add 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to the reaction. These additives react with the O-acylisourea to form an active ester that is more stable to rearrangement but still highly reactive towards the amine.[5][6] This is a standard and highly recommended practice for EDC couplings. |
| Incorrect Stoichiometry or Order of Addition | Using incorrect molar ratios of reagents can lead to incomplete conversion. The order of addition is also critical to prevent side reactions. | - A typical stoichiometry is 1.0 eq of carboxylic acid, 1.0-1.1 eq of amine, 1.1-1.2 eq of EDC, and 1.1-1.2 eq of HOBt.- The recommended order of addition is to pre-activate the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) before adding the amine. This minimizes the amine's direct reaction with EDC. |
Issue 2: Presence of Significant Impurities in the Final Product
Even with product formation, impurities can complicate purification and affect the final product's quality.
| Impurity | Identification | Cause | Prevention and Removal |
| N-acylurea | A common byproduct of carbodiimide couplings, often with a higher molecular weight than the product. | Rearrangement of the O-acylisourea intermediate, as described above.[5] | - Use of HOBt or Oxyma Pure is the most effective preventative measure.[5]- This byproduct can often be removed by column chromatography. |
| Unreacted Starting Materials | Presence of cyanoacetic acid and/or 4-(trifluoromethyl)benzylamine in the final product. | Incomplete reaction due to reasons outlined in "Low Yield." | - Optimize reaction conditions (time, temperature, reagents).- An acidic wash (e.g., dilute HCl) during workup will remove the basic amine.- A basic wash (e.g., saturated NaHCO₃) will remove the acidic cyanoacetic acid.[7] |
| Dimerization/Polymerization of Cyanoacetic Acid | Cyanoacetic acid is known to be unstable and can undergo self-condensation, especially at elevated temperatures. | The active methylene group of cyanoacetic acid can participate in side reactions. | - Avoid excessively high reaction temperatures.- Use the pre-activation method to quickly convert the cyanoacetic acid to its active ester form. |
Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust starting point for the synthesis.
Materials:
-
Cyanoacetic acid
-
4-(Trifluoromethyl)benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyanoacetic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM (or MeCN) to dissolve the solids.
-
Activation: Add EDC.HCl (1.2 eq) to the solution and stir at 0 °C (ice bath) for 15-30 minutes. The solution may become a slurry.
-
Amine Addition: Add 4-(trifluoromethyl)benzylamine (1.1 eq) to the reaction mixture. If the amine is in its hydrochloride salt form, add 1.1 eq of a non-nucleophilic base like DIPEA.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[8]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is pre-activation of the carboxylic acid recommended?
Pre-activating the cyanoacetic acid with EDC and HOBt before adding the amine is crucial. It minimizes the chance of the amine reacting directly with EDC, which can form a guanidinium byproduct, and it ensures the carboxylic acid is ready to react as soon as the less nucleophilic amine is introduced.
Q2: Can I use other coupling reagents?
Yes, other coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.[4] However, DCC produces a dicyclohexylurea (DCU) byproduct that is often insoluble and can complicate purification.[4] EDC is generally preferred for solution-phase synthesis because its urea byproduct is water-soluble and easily removed during the aqueous workup.[5][6]
Q3: My reaction has stalled and is not going to completion. What should I do?
If the reaction has stalled, you can try the following:
-
Add a catalytic amount of DMAP (0.1 eq): This can significantly accelerate the reaction, especially with a weakly nucleophilic amine.[4]
-
Gently heat the reaction: Increasing the temperature to 40-50 °C can provide the necessary energy to overcome the activation barrier. Monitor for potential decomposition of starting materials.
-
Add more coupling reagent: If the initial batch of EDC has hydrolyzed, adding a fresh portion (0.5 eq) may restart the reaction.
Q4: How do I characterize the final product?
The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity. The ¹H NMR should show characteristic peaks for the methylene protons adjacent to the cyano and carbonyl groups, the benzylic methylene protons, and the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the nitrile (C≡N) and amide (C=O) stretches.
-
Melting Point: A sharp melting point is an indicator of purity.
Reaction Mechanism Overview
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
This technical guide provides a comprehensive framework for successfully synthesizing and troubleshooting this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their experimental outcomes and achieve their synthetic goals with greater efficiency and confidence.
References
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
- Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka.
-
Z-L-Phg-Val-OMe - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of N-Benzyl-N-cyanoacetamide - PrepChem.com. Available at: [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. Available at: [Link]
-
Original Research Article - AWS. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations - ResearchGate. Available at: [Link]
-
Acrylamide, N-benzyl - Organic Syntheses Procedure. Available at: [Link]
-
Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide - ChemRxiv. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchGate. Available at: [Link]
-
insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations - SciELO. Available at: [Link]
-
cyanoacetamide - Organic Syntheses Procedure. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ResearchGate. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
Cyclization of N-benzyl cyanoacetamide: Novel synthesis and biological activity of pyrrole, pyrimidine, and pyran derivatives - Zagazig University Digital Repository. Available at: [Link]
-
NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches - PMC - PubMed Central. Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]
- US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence - Google Patents.
-
Organic & Biomolecular Chemistry - SciSpace. Available at: [Link]
-
The Strategic Importance of 4-(Trifluoromethoxy)benzyl Bromide in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
4 - Supporting Information. Available at: [Link]
-
(PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides - ResearchGate. Available at: [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Case ID: CYANO-TFM-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
This guide addresses yield and purity challenges in the synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide . This molecule is a critical pharmacophore, often serving as a key intermediate for dihydroorotate dehydrogenase (DHODH) inhibitors similar to Teriflunomide.[2]
The standard synthetic route involves the aminolysis of ethyl cyanoacetate with 4-(trifluoromethyl)benzylamine .[1] While theoretically simple, this reaction is plagued by equilibrium limitations, "active methylene" side reactions, and purification difficulties.[2]
Module 1: The Optimized Protocol (The "Golden Route")
User Question:
"I am currently refluxing ethyl cyanoacetate and the amine in ethanol, but my yields are inconsistent (40-65%) and the product requires column chromatography. How do I fix this?"
Technical Response:
The instability of the yield usually stems from two factors: equilibrium reversibility and competitive dimerization . The reaction is an equilibrium process where ethanol is a byproduct. If ethanol is the solvent, the forward reaction is not driven to completion.
Recommended Protocol: Toluene Azeotropic Reflux Switching to a non-polar solvent (Toluene) allows you to drive the equilibrium by removing ethanol and prevents the solubility-driven equilibrium issues seen in ethanol.[1]
Materials:
-
Reagent A: Ethyl cyanoacetate (1.1 equivalents)[1]
-
Reagent B: 4-(Trifluoromethyl)benzylamine (1.0 equivalent)[1][2]
-
Solvent: Toluene (anhydrous, 5-10 volumes relative to amine)[1][2]
-
Catalyst (Optional): Glacial Acetic Acid (0.1 eq) — prevents basic side-reactions.[1][2]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Reagent B (Amine) and Toluene.[1] Stir until dissolved.
-
Addition: Add Reagent A (Ester) dropwise at room temperature.[1]
-
Reaction: Heat to reflux (
). As the reaction proceeds, ethanol will co-distill with toluene.[2] -
Workup (Crystallization - No Column Needed):
-
Purification: Recrystallize from Ethanol/Water (80:20) if high purity (>99%) is required.
Module 2: Troubleshooting & Diagnostics
Issue 1: "My product is bright yellow/orange."
-
Diagnosis: Oxidation of the active methylene group (
-carbon) or Knoevenagel self-condensation.[1] The methylene protons between the cyano and carbonyl groups are highly acidic ( ). Trace metals or basic impurities can catalyze the formation of conjugated impurities. -
Solution:
-
Acid Wash: During workup, wash the solid with dilute HCl (0.1 M) to remove any trace amine or basic impurities.[2]
-
Charcoal Treatment: Dissolve the crude product in hot ethanol, add activated charcoal (5 wt%), stir for 15 mins, and filter through Celite before crystallizing.
-
Issue 2: "The reaction stalled at 70% conversion."
-
Diagnosis: Ethanol poisoning.[1] If you are running this in ethanol (or without a Dean-Stark in toluene), the concentration of the byproduct ethanol has halted the forward reaction.
-
Solution: Distill off a portion of the solvent (if using toluene) to remove the generated ethanol, then replenish with fresh dry toluene.
Issue 3: "I see a spot with a higher Rf than my product."
-
Diagnosis: Formation of the Bis-amide or Dimer .[1] If the amine is in large excess or the temperature is too high (>140°C), the amine can attack the cyano group (Pinner reaction territory) or the active methylene can dimerize.
-
Preventative Measure: Always use a slight excess of the Ester , not the Amine. Keep the temperature below 120°C.
Module 3: Mechanistic Visualization[1][2]
The following diagram illustrates the primary reaction pathway versus the competitive side reactions that lower yield.
Caption: Figure 1. Reaction pathway showing the critical equilibrium step and potential divergence into oxidative impurities or bis-amides.
Module 4: Purification Logic (No Chromatography)
Avoid column chromatography, which is expensive and difficult for polar amides (which often streak on silica).[2] Use this logic tree for workup.
Caption: Figure 2. Decision tree for workup and purification, prioritizing crystallization over chromatography.
Module 5: Data Summary & Critical Parameters[1][2]
| Parameter | Recommended Value | Scientific Rationale |
| Stoichiometry | 1.1 eq Ester : 1.0 eq Amine | Slight excess of ester ensures full consumption of the expensive amine and prevents bis-amidation.[1] |
| Temperature | 100-110°C | Sufficient to drive kinetics but below the decomposition point of the cyano group. |
| Solvent | Toluene (or Xylene) | Non-polar nature forces product precipitation (Le Chatelier’s principle) and allows azeotropic removal of ethanol.[1] |
| Reaction Time | 4-6 Hours | Extended heating (>12h) increases oxidative impurity formation.[1] |
| pKa Awareness | Avoid strong bases (NaOH, KOH) which will deprotonate the |
References
-
Organic Syntheses , Coll.[1][2][7] Vol. 1, p.179 (1941); Vol. 9, p.36 (1929).[2] Cyanoacetamide Synthesis via Aminolysis. [1][2]
-
Fadda, A. A., et al. (2008).[2][7][8] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Describes the reactivity of the active methylene group.
-
Mettler Toledo . Recrystallization Guide: Solvents and Methods. General grounding for the purification strategy of amides.
-
ResearchGate . Mechanism of Knoevenagel Condensation with Ethyl Cyanoacetate. Provides context on side reactions involving the active methylene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rubingroup.org [rubingroup.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. eurjchem.com [eurjchem.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Introduction: Researchers utilizing "2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide" (Molecular Formula: C₁₁H₉F₃N₂O, Molecular Weight: 242.20) in biological assays frequently encounter challenges related to its poor aqueous solubility.[1] This technical guide provides a comprehensive framework for understanding and systematically overcoming these solubility issues. Adherence to these principles is critical for generating accurate, reproducible, and reliable experimental data. Low solubility can lead to underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR).[2][3] This guide offers FAQs, in-depth troubleshooting, and validated protocols to ensure your compound is fully solubilized in your assay, enabling a true assessment of its biological activity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: The recommended starting solvent is 100% dimethyl sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in pure DMSO. Store this stock solution appropriately, considering that repeated freeze-thaw cycles can sometimes lead to compound precipitation as the solvent may absorb water over time.[2]
Q2: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What is happening?
A2: This is the most common manifestation of poor aqueous solubility. The compound is highly soluble in the organic DMSO stock but crashes out when diluted into the predominantly aqueous environment of your assay buffer. The final concentration of DMSO in the assay is too low to maintain the compound's solubility. The subsequent sections of this guide provide detailed strategies to mitigate this issue.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is highly cell-line dependent and assay-duration specific.[4] As a general rule, most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and many are tolerant up to 1%.[5] However, sensitive primary cells may show stress at concentrations as low as 0.1%.[5] It is critical to perform a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your cells under the same assay conditions to determine the maximum tolerable concentration that does not affect the biological readout.[4][6]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The this compound molecule contains an amide functional group. While amides can undergo hydrolysis at extreme pH and high temperatures, the amide N-H proton is generally not acidic enough to be deprotonated under typical biological buffer conditions (pH 6-8).[7][8][9] Therefore, pH adjustment within a physiologically compatible range is unlikely to significantly improve its solubility.
Part 2: In-Depth Troubleshooting Guide
Problem: Compound Precipitates Upon Dilution into Aqueous Assay Buffer
This issue stems from the compound's inherent hydrophobicity. The trifluoromethylbenzyl group contributes significantly to this property. The goal is to modify the final assay solution to be more "hospitable" to the compound.
The following diagram outlines a decision-making process for addressing solubility issues, starting with the simplest and most common solutions.
Caption: Decision tree for troubleshooting compound precipitation.
Solution 1: Optimize Final DMSO Concentration
Before exploring more complex solutions, ensure you are using the highest tolerable concentration of DMSO in your assay.
Methodology:
-
Determine DMSO Tolerance: Culture your cells and expose them to a serial dilution of DMSO (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) in your assay media for the full duration of your experiment.
-
Assess Viability/Activity: Use your assay's endpoint measurement (e.g., cell viability assay like MTT, luciferase activity, etc.) to determine the highest DMSO concentration that does not cause a significant deviation from the 0% DMSO control. This is your maximum allowable DMSO concentration.
-
Adjust Dilution Scheme: Modify your compound dilution protocol to achieve this final DMSO concentration. For example, if your assay tolerates 0.5% DMSO, and your final assay volume is 100 µL, you would add 0.5 µL of your compound stock.
Table 1: General DMSO Tolerance Limits for In Vitro Assays
| Assay Type | Typical Max DMSO Conc. | Key Considerations |
|---|---|---|
| Cell-based (Robust Lines) | 0.5% - 1.0% | Long incubations (>48h) may require lower concentrations.[4] |
| Cell-based (Primary/Stem Cells) | ≤ 0.1% - 0.25% | These cells are often highly sensitive to solvent stress.[5] |
| Biochemical (Enzyme/Protein) | 1% - 5% | Check for direct inhibition of the enzyme or protein by DMSO. |
| Antimicrobial (MIC assays) | 1% - 2% | Ensure DMSO does not have intrinsic antimicrobial activity at the used concentration.[10] |
Solution 2: Employ Solubilizing Excipients
If optimizing DMSO is insufficient, the use of pharmaceutical excipients can dramatically improve aqueous solubility. These agents create micro-environments within the aqueous buffer that are favorable for hydrophobic molecules.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[11]
Caption: Cyclodextrin forming a soluble inclusion complex.
Mechanism: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[13] The hydrophobic cores of these micelles can sequester the insoluble compound, presenting a hydrophilic exterior to the solution.
Table 2: Comparison of Common Solubilizing Excipients
| Excipient | Class | Typical Concentration | Advantages | Potential Issues |
|---|---|---|---|---|
| HP-β-CD | Cyclodextrin | 1-10 mM | Low cytotoxicity, well-defined 1:1 complex formation.[11][14] | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Tween® 80 | Surfactant | 0.01% - 0.1% (w/v) | High solubilization capacity, widely used.[13] | Can interfere with some assays, potential for cell lysis at higher concentrations. |
| Pluronic® F-68 | Surfactant | 0.02% - 0.2% (w/v) | Generally very low cytotoxicity, often used as a shear protectant in cell culture.[15][16] | May have lower solubilizing power than other surfactants for some compounds.[17] |
Part 3: Step-by-Step Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
-
Prepare High-Concentration Master Stock: Dissolve this compound in 100% DMSO to a final concentration of 20 mM. Ensure complete dissolution, using gentle vortexing or brief sonication if necessary. This is your Master Stock.
-
Create an Intermediate Dilution Plate: Prepare a series of intermediate dilutions from your Master Stock in 100% DMSO. This step is crucial for minimizing pipetting errors and reducing the amount of DMSO transferred in the final step.
-
Final Dilution into Assay Buffer: Directly add a small volume (e.g., 1 µL) of the DMSO intermediate solution to the final assay well containing the aqueous buffer (e.g., 99 µL). Pipette mix vigorously or vortex immediately to facilitate rapid dispersion and prevent precipitation. This is a critical step often referred to as the "plunge."
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol should be used if precipitation occurs even with an optimized DMSO concentration.
-
Prepare Excipient-Containing Buffer: Prepare your standard aqueous assay buffer and supplement it with HP-β-CD. A good starting concentration is 5 mM. Ensure the HP-β-CD is fully dissolved.
-
Prepare Compound Stock: Prepare a 20 mM Master Stock in 100% DMSO as described in Protocol 1.
-
Dilution: Perform your serial dilutions of the compound stock into the HP-β-CD-containing assay buffer. The presence of the cyclodextrin in the dilution buffer will capture the compound as it is introduced, preventing it from crashing out.
-
Run Vehicle Control: This is a mandatory control. Prepare a set of wells that contain the HP-β-CD-containing buffer and the equivalent amount of DMSO, but no compound. This control will verify that the excipient itself does not interfere with your assay's readout.
-
Incubate and Read: Proceed with your standard assay protocol.
References
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link][18]
-
Chavan, R. B., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Functional Biomaterials. Retrieved from [Link][11]
-
Shende, P., et al. (2021). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. ResearchGate. Retrieved from [Link][15]
-
Dahlin, J. L., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link][2]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved from [Link][4]
-
Sá, B., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Retrieved from [Link][6]
-
de Jesus, M. B., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link][19][20][21]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link][5]
-
Douroumis, D., & Fahr, A. (2013). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link][22]
-
Patel, M., et al. (2011). Improvement in the dissolution of poorly water soluble drug using media milling technique. Thai Science. Retrieved from [Link][13]
-
Li, P., & Meyskens, F. L., Jr. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Retrieved from [Link][3]
-
Sávoly, Z., et al. (2021). Method development for the clearance study of the Pluronic F-68 nonionic surfactant used in the upstream process of monoclonal antibody production. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][16]
-
Hecel, A., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Retrieved from [Link][23]
-
Brown, R. S., & Bennet, A. J. (1996). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link][8]
-
Pozdnyakov, I. P., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. Retrieved from [Link][9]
-
Garcés, J. M., et al. (2018). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. National Institutes of Health. Retrieved from [Link][7]
-
Savjani, K. T., et al. (2012). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][24]
-
Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link][25]
-
Sharma, D., & Saini, S. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link][12]
-
Niazi, S. K. (2007). Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. Biopharmaceutics & Drug Disposition. Retrieved from [Link][17]
Sources
- 1. 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide | Sigma-Aldrich [sigmaaldrich.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uregina.ca [uregina.ca]
- 9. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. thaiscience.info [thaiscience.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Method development for the clearance study of the Pluronic F-68 nonionic surfactant used in the upstream process of monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in "2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide" synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
CAS: (Generic structure class, specific CAS varies by vendor)
Molecular Formula: C
This guide addresses the synthesis of This compound , a critical pharmacophore often used in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.[1] The synthesis typically involves the aminolysis of ethyl cyanoacetate with 4-(trifluoromethyl)benzylamine.
While the reaction appears deceptively simple, the active methylene group (
The Impurity Landscape: Mechanistic Pathways[11]
To troubleshoot effectively, you must visualize where the chemistry deviates.[2] The following diagram maps the "Main Reaction" against the three most common "Failure Modes."
Figure 1: Reaction network showing the primary aminolysis route and the three dominant side-reactions: Pyridone formation (Dimerization), Nitrile Hydrolysis, and Knoevenagel Condensation.
Troubleshooting Guide: Symptom-Based Diagnosis
Use this matrix to identify issues based on experimental observations.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| MS Peak: M+18 | Nitrile Hydrolysis | The -CN group hydrates to -CONH | • Dry solvents (EtOH) strictly.• Reduce reaction temperature.• Avoid strong aqueous acids during workup.[2] |
| Product is Yellow/Orange | Knoevenagel Condensation | Active methylene reacts with trace aldehyde impurities (often in the amine).[2] | • Check amine purity for aldehydes.• Perform reaction under N |
| Insoluble "Brick" Solid | Pyridone Dimerization | Self-condensation of the product, catalyzed by base or excessive heat.[2] | • Do not use strong base catalysts (e.g., NaOEt) unless necessary.• Stop reaction immediately upon completion (TLC monitoring). |
| Sticky/Oily Product | Incomplete Aminolysis | Residual ethyl cyanoacetate prevents crystallization.[1][2] | • Use 1.05 eq of the amine (volatile/washable) rather than the ester.• Wash crude solid with cold ether/hexane.[2] |
| MS Peak: M-44 | Decarboxylation | Loss of CO | • Switch to Ethyl Cyanoacetate route.• Maintain temp < 80°C. |
Analytical Fingerprinting
Confidently distinguish the target from impurities using these key markers.
1H NMR (DMSO-d6)
-
Target Product: Look for the singlet at ~3.6–3.9 ppm .[2] This represents the two protons on the active methylene (
).[1][2]-
Note: If this integral is < 2H or the peak is split/shifted, suspect Knoevenagel condensation (olefinic proton ~8 ppm) or Dimerization (loss of CH2).[2]
-
-
Aromatic Region: Two doublets (AA'BB' system) for the 4-trifluoromethylbenzyl group.[1][2]
Mass Spectrometry (LC-MS)
-
Target: [M+H]
= 243.2[1][2] -
Impurity A (Dimer): [2M - EtOH] or similar complex oligomers.[1][2]
-
Impurity B (Hydrolysis): [M+H]
= 261.2 (+18 mass unit shift).[1][2]
Optimized Synthetic Protocol
This protocol is designed to minimize the "Active Methylene" side reactions identified above.
Method: Thermal Aminolysis (Catalyst-Free) Scale: 10 mmol basis[1]
Materials:
-
Ethyl cyanoacetate (1.0 eq, 1.13 g)
-
4-(Trifluoromethyl)benzylamine (1.05 eq, 1.84 g) — Slight excess ensures ester consumption.[1][2]
-
Ethanol (Absolute, 10 mL) — Must be dry to prevent hydrolysis.
Step-by-Step:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzylamine (1.84 g) in Absolute Ethanol (5 mL).
-
Addition: Add Ethyl cyanoacetate (1.13 g) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Workup (Crystallization):
-
Purification:
Yield Expectation: 75–85% Appearance: White crystalline solid.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I use Cyanoacetic Acid instead of the Ester?
-
A: Yes, using coupling agents (EDC/HOBt), but it is not recommended.[2] The acid route often leads to decarboxylation byproducts (forming acetonitrile derivatives) and requires more complex purification.[2] The ester aminolysis is cleaner (atom economy).[2]
Q2: My product has a persistent pink/orange hue. Is it safe to use?
-
A: This indicates trace oxidation or Knoevenagel impurities.[2] For early-stage research, it may be acceptable if purity >95%.[1][2] For biological assays, recrystallize .[2] Dissolve in hot ethanol, treat with activated charcoal, filter hot, and crystallize. These impurities are often highly conjugated and can interfere with fluorescence-based bioassays.[1][2]
Q3: Why do I see a small peak at ~14 ppm in the NMR?
-
A: This is likely the enol form of the amide or a tautomer of a pyridone byproduct. The active methylene proton is acidic enough to enolize, especially in polar aprotic solvents like DMSO, though the keto form usually dominates.
References
-
General Cyanoacetamide Synthesis (Aminolysis)
-
Mechanism of Pyridone Dimerization (Guareschi-Thorpe)
-
Nitrile Hydrolysis Conditions
-
Knoevenagel Condensation Risks
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. lobachemie.com [lobachemie.com]
- 6. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Subject: Synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide (CAS: 24522-30-3) via aminolysis of ethyl cyanoacetate.
Context: This compound is a critical intermediate and a known impurity (Impurity H) in the synthesis of Leflunomide and Teriflunomide (DHODH inhibitors).[1] The transformation involves the nucleophilic acyl substitution of ethyl cyanoacetate by 4-(trifluoromethyl)benzylamine.[2][1]
Key Reaction:
Critical Success Factor: The equilibrium nature of this reaction requires the efficient removal of the leaving group (ethanol) or sufficient thermal energy to drive the reaction to completion while preventing the self-condensation of ethyl cyanoacetate (Knoevenagel-type side reactions).[2]
Standard Operating Procedure (SOP)
Method A: Ethanol Reflux (Recommended for Lab Scale < 50g)
Rationale: This method offers the best balance between reaction rate and impurity control, minimizing thermal decomposition.[1]
Reagents:
-
Ethanol (Absolute, 5-10 volumes relative to amine mass)[3][2][1]
-
Optional: Triethylamine (0.1 equiv.)[3][2][1] – Only if reaction is sluggish.
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzylamine in absolute ethanol.
-
Addition: Add ethyl cyanoacetate dropwise at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (
) for 4–6 hours. -
Work-up:
-
Purification: Filter the solid and wash with cold ethanol (
). Recrystallize from Ethanol/Water (9:1) if high purity (>99.5%) is required.[3][2][1]
Method B: Solvent-Free (Neat) Aminolysis (Recommended for Scale-up > 50g)
Rationale: Eliminates solvent waste and drives equilibrium by distilling off ethanol as it forms.[3][2][1]
Protocol:
-
Mix the amine and ethyl cyanoacetate (1:1.1 ratio) in a flask equipped with a short-path distillation head.
-
Heat the mixture to
. -
Ethanol will begin to distill off.[3][2][1] Continue heating for 2–4 hours until ethanol evolution ceases.
-
Cool the melt to approx.
and add Ethanol to dissolve the crude oil before it solidifies completely.[3][2][1] Allow to crystallize.
Workflow Visualization
The following diagram outlines the logical flow and decision points for the synthesis.
Caption: Decision-matrix for the synthesis of this compound, selecting between solution-phase and neat conditions.
Troubleshooting Guide
This section addresses specific failure modes reported by users.
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (Incomplete Conversion) | Equilibrium limitation; Ethanol concentration too high.[3][2][1] | Action: Equip the flask with a Dean-Stark trap or use a distillation head to remove ethanol continuously. Switch to Method B (Neat) to force the equilibrium. |
| Product is an Oil/Gum | Presence of unreacted ethyl cyanoacetate or residual solvent.[3][2][1] | Action: Triturate the oil with cold Hexane or Diethyl Ether.[1] This usually extracts the excess ester and induces crystallization of the amide.[1] |
| Yellow/Brown Coloration | Oxidation of the amine or polymerization of the cyanoacetate (Knoevenagel self-condensation).[2][1] | Action: Recrystallize from Ethanol/Water using activated charcoal (decolorizing carbon). Ensure inert atmosphere ( |
| Low Yield (<60%) | Formation of diamide (reaction at both ester and nitrile) or hydrolysis.[3][2][1] | Action: Strictly control temperature. Do not exceed |
| "Double Spot" on TLC | Presence of rotational isomers (rotamers) or enol forms.[3][1] | Action: Amides often show rotamers in NMR, but rarely on TLC.[1] If two close spots persist, it is likely the bis-cyanoacetamide impurity.[3][2][1] Recrystallize immediately. |
Frequently Asked Questions (FAQs)
Q1: Can I use a base catalyst like Sodium Ethoxide (NaOEt) to speed this up?
-
Technical Insight: While NaOEt accelerates aminolysis, it is not recommended for this specific substrate.[1] The
-protons of ethyl cyanoacetate are highly acidic ( ).[3][2][1] Strong bases will deprotonate this position, leading to self-condensation (dimerization) or Knoevenagel condensation with the amine (if it oxidizes to an imine).[3][2][1] Stick to thermal activation or very mild bases like catalytic piperidine or triethylamine.[3][2][1]
Q2: Why is the order of addition important?
-
Technical Insight: Adding the ester to the amine ensures the amine is always in high concentration relative to the ester initially, promoting the desired mono-amidation.[1] If you add amine to hot ester, the local excess of ester might favor side reactions or polymerization of the reactive methylene group.[1]
Q3: My product has a melting point of 119-120°C. Is this correct?
-
Verification: Yes. Literature values for similar cyanoacetamides typically fall in this range. For example, the unsubstituted benzyl analog melts around 120-123°C. The trifluoromethyl group typically raises lipophilicity but the melting point should be comparable or slightly higher.[2][1] Ensure you dry the sample thoroughly, as trapped ethanol depresses the melting point significantly.[1]
Q4: Is the cyano group stable under these conditions?
-
Technical Insight: Yes, the nitrile group is generally stable at neutral reflux.[1] However, in the presence of strong acid or strong aqueous base, it can hydrolyze to the primary amide or carboxylic acid.[1] Avoid aqueous acidic workups.[3][2][1][4]
References
-
Organic Syntheses, Coll.[3][1] Vol. 1, p.179 (1941). Cyanoacetamide.[1] (Classic protocol for aminolysis of ethyl cyanoacetate using aqueous ammonia, demonstrating the mild conditions required). Link[3][2][1]
-
Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-38.[3][1] (Comprehensive review on cyanoacetamide synthesis, citing thermal and microwave methods). Link
-
PubChem Compound Summary: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (Chemical structure and identifiers for the target molecule). Link[3][2][1]
-
Wockhardt Ltd. Process for the preparation of 2-cyano-N,N-diethylacetamide. (Patent reference illustrating industrial scale aminolysis conditions). Link[3][2][1]
Sources
Validation & Comparative
"2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide" vs other kinase inhibitors
Technical Guide: 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide & The Aminoisoxazole Kinase Inhibitor Class
Executive Summary & Compound Identity
This compound (CAS: 566926-08-7) is a critical pharmacophore scaffold and synthetic intermediate primarily used in the development of Aminoisoxazole-based kinase inhibitors . While often confused with the active metabolite of Leflunomide (Teriflunomide/A77 1726), this compound features a benzyl linker rather than a direct phenyl attachment, altering its steric and electronic properties.
In drug discovery, it serves two distinct roles:
-
Precursor/Intermediate: It is the "warhead" precursor for synthesizing aminoisoxazole derivatives that target VEGFR , PDGFR , and p38 MAPK .
-
Direct Pharmacophore: The cyanoacetamide moiety acts as a hydrogen-bond acceptor or a weak electrophile (Michael acceptor) in the ATP-binding pocket of specific kinases.
Table 1: Compound Specification
| Feature | Detail |
|---|---|
| Chemical Name | This compound |
| CAS Number | 566926-08-7 |
| Molecular Formula | C₁₁H₉F₃N₂O |
| Key Moiety | Cyanoacetamide (Warhead) + Trifluoromethylbenzyl (Lipophilic Tail) |
| Primary Application | Synthesis of Aminoisoxazole Kinase Inhibitors (VEGFR/PDGFR targets) |
| Structural Analog | Teriflunomide (A77 1726) – Note: Teriflunomide is the Phenyl analog. |
Comparative Analysis: The "Benzyl" Scaffold vs. Established Inhibitors
This section objectively compares the benzyl scaffold (and its derived inhibitors) against standard kinase inhibitors and structural analogs.
A. Structural & Functional Comparison vs. Teriflunomide (A77 1726)
The most common confusion lies between this benzyl derivative and Teriflunomide. The insertion of a methylene bridge (-CH₂-) fundamentally shifts the target profile.
| Parameter | 2-Cyano-N-(4-CF3-benzyl)acetamide | Teriflunomide (A77 1726) |
| Linker Structure | Benzyl (-CH₂-Ph) | Phenyl (-Ph) directly attached |
| Primary Target | Kinase Precursor (VEGFR/PDGFR pathway) | DHODH (Dihydroorotate Dehydrogenase) |
| Secondary Target | p38 MAPK / JAK (in derived forms) | JAK1 / JAK3 (High concentration) |
| Binding Mode | Flexible linker allows deeper pocket penetration. | Rigid structure favors surface pockets. |
B. Performance vs. Standard Kinase Inhibitors (Derived Aminoisoxazoles)
When this scaffold is cyclized into an Aminoisoxazole , the resulting inhibitors compete with market standards.
| Metric | Aminoisoxazole Derivatives (From Scaffold) | Sorafenib (Standard) | Gefitinib (Standard) |
| Target Profile | Multi-kinase: VEGFR2, PDGFRβ, p38α | Multi-kinase: VEGFR, PDGFR, RAF | Specific: EGFR |
| IC50 Range | 10–100 nM (Optimized derivatives) | 2–90 nM | 0.4–33 nM |
| Selectivity | Tunable via the benzyl ring substitution. | Broad spectrum (leads to off-target toxicity). | Highly selective for EGFR. |
| Mechanism | ATP-competitive (Type I/II). | Type II (Inactive conformation binder). | Type I (Active conformation binder). |
Expert Insight: The "benzyl" linker in this scaffold allows the trifluoromethyl group to access the hydrophobic "back pocket" of the kinase enzyme (Gatekeeper region), a feature often restricted in rigid phenyl analogs like Teriflunomide.
Mechanism of Action & Signaling Pathway
The compound functions through the Cyanoacetamide-Aminoisoxazole Transition . The cyano group is cyclized with hydroxylamine to form the aminoisoxazole ring, which mimics the adenine ring of ATP, allowing it to dock into the kinase hinge region.
Pathway Diagram: From Scaffold to Signal Inhibition
Caption: The synthesis of the active Aminoisoxazole inhibitor from the cyanoacetamide scaffold and its subsequent competitive inhibition of VEGFR/PDGFR signaling.
Experimental Protocols
As a self-validating system, the following protocols describe how to (A) synthesize the active kinase inhibitor from this scaffold and (B) validate its potency.
Protocol A: Synthesis of Aminoisoxazole Kinase Inhibitor
Rationale: The cyanoacetamide must be cyclized to achieve nanomolar kinase affinity.
-
Reagents: Dissolve This compound (1.0 eq) in Ethanol.
-
Activation: Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Workup: Cool to room temperature. The product (5-amino-N-(4-(trifluoromethyl)benzyl)isoxazole-4-carboxamide) will precipitate. Filter and wash with cold water.
-
Validation: Verify structure via 1H-NMR (Look for disappearance of the CH₂-CN singlet at δ 3.5-4.0 ppm).
Protocol B: VEGFR2 Kinase Inhibition Assay (FRET-based)
Rationale: To quantify the inhibitory potential (IC50) of the derived compound.
-
Preparation: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO.
-
Dilution: Serial dilute (1:3) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Add VEGFR2 recombinant kinase (0.2 ng/µL) to the wells. Incubate for 10 min at RT (allows inhibitor to bind).
-
Reaction Start: Add ATP (at Km, approx. 10 µM) and Peptide Substrate (Poly Glu:Tyr).
-
Detection: After 60 min, add EDTA to stop the reaction. Add Eu-labeled anti-phosphotyrosine antibody .
-
Readout: Measure Time-Resolved Fluorescence (TR-FRET) at 615 nm/665 nm.
-
Calculation: $ \text{Activity} % = \frac{\text{Signal}{\text{sample}} - \text{Signal}{\text{min}}}{\text{Signal}{\text{max}} - \text{Signal}{\text{min}}} \times 100 $. Plot sigmoidal dose-response to determine IC50.
References
-
Vertex Pharmaceuticals. (2004). Aminoisoxazole derivatives as inhibitors of kinases.[1] Patent WO2004014367. Retrieved from .
-
PubChem. (2025). Compound Summary: 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide (CAS 566926-08-7). National Library of Medicine. Retrieved from .
-
Zhang, L., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML. Oncotarget. Retrieved from .
-
BenchChem. (2025).[2] Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors. Retrieved from .
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs.[2][3][4] Science, 358(6367). Retrieved from .
Sources
- 1. This compound - CAS号 566926-08-7 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide: A Comparative Guide for DHODH Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Pyrimidine Biosynthesis in Disease
The de novo synthesis of pyrimidines is a fundamental cellular process essential for DNA and RNA replication, and is particularly critical for rapidly proliferating cells such as activated lymphocytes. A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate. The inhibition of DHODH has emerged as a validated therapeutic strategy for the treatment of autoimmune diseases, with potential applications in oncology and virology.[1] Teriflunomide, the active metabolite of leflunomide, is a well-established DHODH inhibitor approved for the treatment of multiple sclerosis.[2][3] This guide focuses on the structure-activity relationship (SAR) of a closely related analog, 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide , providing a comparative analysis of its structural features and their impact on inhibitory activity against DHODH.
The core structure of this compound shares key pharmacophoric elements with known DHODH inhibitors. This guide will dissect the contributions of the cyanoacetamide core, the N-benzyl substituent, and the critical trifluoromethyl group to the molecule's presumed inhibitory potential. By understanding these relationships, researchers can strategically design more potent and selective DHODH inhibitors.
The Central Role of the Cyanoacetamide Scaffold
The cyanoacetamide moiety is a versatile scaffold in medicinal chemistry, known for its ability to participate in various chemical reactions and form key interactions with biological targets.[4] In the context of DHODH inhibition, the cyanoacetamide group of teriflunomide and its analogs is crucial for binding to the enzyme's active site.
The mechanism of action of teriflunomide involves the reversible, non-competitive inhibition of DHODH.[5] It binds to a channel on the enzyme that is distinct from the binding sites for the substrates dihydroorotate and the cofactor flavin mononucleotide (FMN), but which is believed to be the binding site for ubiquinone. By occupying this channel, the inhibitor prevents the proper functioning of the enzyme.[2] The cyano and amide functionalities of the core scaffold are capable of forming hydrogen bonds and other electrostatic interactions with amino acid residues within this channel, anchoring the molecule in a favorable conformation for inhibition.
Structure-Activity Relationship (SAR) Analysis
While direct experimental SAR data for this compound is not extensively published, we can infer its SAR based on studies of teriflunomide and other DHODH inhibitors. The key areas for modification and their expected impact on activity are outlined below.
The N-Aryl/Alkyl Substituent:
The substituent attached to the acetamide nitrogen plays a significant role in defining the inhibitor's potency and selectivity. In our topic compound, this is a 4-(trifluoromethyl)benzyl group.
-
Lipophilicity and Hydrophobic Interactions: The benzyl group, and particularly the trifluoromethyl-substituted phenyl ring, contributes to the overall lipophilicity of the molecule. This is crucial for accessing the hydrophobic binding pocket of DHODH. The trifluoromethyl group significantly enhances lipophilicity compared to a simple methyl group, which can lead to improved membrane permeability and stronger hydrophobic interactions within the binding site.[6]
-
The Benzyl Linker: The methylene bridge of the benzyl group provides rotational flexibility, allowing the trifluoromethylphenyl ring to adopt an optimal orientation within the binding pocket to maximize van der Waals contacts.
The Trifluoromethyl Group: A Key to Potency
The trifluoromethyl (CF3) group is a common substituent in modern medicinal chemistry due to its unique electronic and steric properties. Its inclusion in drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[7]
-
Positional Isomerism: The position of the CF3 group on the phenyl ring is critical. While our focus is on the para (4-position) isomer, studies on other scaffolds have shown that moving such electron-withdrawing groups to the meta or ortho positions can drastically alter biological activity.[8] The para position in teriflunomide and related structures appears to be optimal for fitting into the DHODH binding pocket.
-
Electronic Effects: The strong electron-withdrawing nature of the CF3 group influences the electronic distribution of the entire molecule, which can impact its interaction with polar residues in the enzyme's active site.
The logical relationship for SAR can be visualized as follows:
Caption: Logical flow of the Structure-Activity Relationship for this compound.
Comparative Performance: DHODH Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its structural features with those of known DHODH inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several key compounds against human and rat DHODH.
| Compound | Target | IC50 (nM) | Reference |
| Teriflunomide (A77 1726) | human DHODH | 1100 | [9] |
| rat DHODH | 19 | [9] | |
| Brequinar | human DHODH | 10 | [9] |
| rat DHODH | 367 | [9] | |
| Leflunomide | human DHODH | 98000 | [9] |
| rat DHODH | 6300 | [9] | |
| H-006 | human DHODH | 3.8 | [10] |
| Meds433 | human DHODH | 1.2 | [11] |
| SBL-105 | human DHODH | 48.48 | [12] |
Note: The IC50 values can vary depending on the specific assay conditions.
This data highlights the high potency of newer generation DHODH inhibitors like H-006 and Meds433 compared to the established drug, teriflunomide. The structural modifications in these newer compounds leading to enhanced potency often involve optimizing the hydrophobic interactions and hydrogen bonding within the DHODH active site.
Experimental Protocols
In Vitro Human DHODH Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against human DHODH.[12][13]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as a final electron acceptor in a reaction coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (Substrate)
-
Decylubiquinone (Co-substrate)
-
2,6-dichloroindophenol (DCIP) (Indicator)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human DHODH in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add the diluted test compound to the respective wells. Include wells with DMSO only as a negative control.
-
Add the DHODH enzyme solution to all wells except for the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
-
Reaction Initiation: Prepare a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP in the assay buffer. Add this mixture to all wells to start the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The workflow for this assay can be represented as follows:
Caption: Experimental workflow for the in vitro DHODH inhibition assay.
Mechanism of Action: Downstream Consequences of DHODH Inhibition
The inhibition of DHODH by compounds like this compound has significant downstream effects on cellular metabolism and function, particularly in rapidly dividing cells.[14]
-
Depletion of Pyrimidine Pool: DHODH inhibition directly blocks the de novo synthesis of pyrimidines, leading to a depletion of the cellular pool of uridine and cytidine nucleotides.
-
Inhibition of DNA and RNA Synthesis: As essential precursors for nucleic acid synthesis, a lack of pyrimidines halts DNA replication and RNA transcription.
-
Cell Cycle Arrest: Consequently, rapidly proliferating cells, such as activated T and B lymphocytes, are arrested in the S phase of the cell cycle.[1]
-
Immunosuppression: The anti-proliferative effect on lymphocytes underlies the immunosuppressive and anti-inflammatory properties of DHODH inhibitors.[2]
This signaling pathway is depicted below:
Caption: Signaling pathway illustrating the mechanism of action of DHODH inhibitors.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel DHODH inhibitors. Its structural similarity to teriflunomide, combined with the beneficial properties imparted by the trifluoromethylbenzyl group, suggests potent inhibitory activity. The SAR insights discussed in this guide highlight the importance of the cyanoacetamide core for binding and the N-substituent for modulating potency.
Future research should focus on the synthesis and biological evaluation of close analogs of this compound to build a more detailed SAR profile. This would include exploring the effects of:
-
Varying the position of the trifluoromethyl group on the phenyl ring (ortho, meta, and para isomers).
-
Replacing the trifluoromethyl group with other electron-withdrawing or lipophilic groups.
-
Modifying the benzyl linker to alter flexibility and conformation.
Such studies, guided by the principles outlined in this comparative guide, will be instrumental in the rational design of next-generation DHODH inhibitors with improved efficacy and safety profiles for the treatment of autoimmune diseases and other proliferative disorders.
References
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A Comparative Guide for Researchers: Teriflunomide and its Structural Analogue 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
A Deep Dive into a Proven Immunomodulator and a Structurally Related Compound of Untapped Potential
For drug development professionals and researchers in immunology and oncology, the landscape of therapeutic small molecules is in a constant state of evolution. The rigorous evaluation of lead compounds against their analogues and precursors is a cornerstone of this process, often revealing critical structure-activity relationships (SAR) that drive innovation. This guide provides an in-depth, objective comparison between the established immunomodulatory drug, teriflunomide, and its structurally related acetamide, 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide.
While teriflunomide is a well-characterized inhibitor of dihydroorotate dehydrogenase (DHODH) with proven clinical efficacy, this compound remains a compound of significant interest due to its close structural similarity, yet its biological activity is largely uncharacterized in publicly available literature. This guide will dissect the known mechanisms of teriflunomide, provide a detailed structural analysis of both compounds, and present a hypothesis on the potential biological activity of this compound based on established SAR for DHODH inhibitors. Furthermore, we will furnish detailed experimental protocols to empower researchers to empirically test these hypotheses.
Section 1: The Established Player: Teriflunomide
Teriflunomide, the active metabolite of leflunomide, is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2]
Mechanism of Action: Targeting Pyrimidine Synthesis
DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[3] Rapidly proliferating cells, such as activated lymphocytes, are heavily reliant on this pathway to meet their nucleotide demands.[4]
By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes.[2] This inhibition prevents their proliferation, thereby reducing the inflammatory cascades that drive autoimmune diseases like MS.[2] It is important to note that non-proliferating cells are less affected as they can utilize the pyrimidine salvage pathway.[2]
Caption: Teriflunomide's inhibition of DHODH in the de novo pyrimidine synthesis pathway.
Physicochemical and Pharmacokinetic Properties of Teriflunomide
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉F₃N₂O₂ | [1] |
| Molecular Weight | 270.21 g/mol | [1] |
| Mechanism of Action | DHODH Inhibitor | [2] |
| Clinical Use | Multiple Sclerosis | [1] |
Section 2: The Challenger: this compound
This compound is a known impurity and a potential synthetic precursor of teriflunomide.[4][5] Its structural similarity to teriflunomide warrants a thorough investigation into its potential biological activities.
Structural Comparison and SAR-based Hypothesis
A direct comparison of the chemical structures of teriflunomide and this compound reveals key similarities and a critical difference.
Caption: Workflow for the in vitro DHODH inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effects of the compounds on proliferating cells, such as activated lymphocytes or cancer cell lines. [6][7][8][9] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells. [6][7][8][9] Step-by-Step Protocol:
-
Cell Culture:
-
Culture lymphocytes (e.g., from peripheral blood mononuclear cells) or a suitable cancer cell line in appropriate media.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well.
-
For lymphocytes, stimulate proliferation with a mitogen (e.g., phytohemagglutinin).
-
-
Compound Treatment:
-
Prepare serial dilutions of teriflunomide and this compound.
-
Add the compounds to the cells and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. * Incubate for 4 hours at 37°C. [8] * Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [8] * Incubate for 2-4 hours at room temperature in the dark, with gentle shaking. [6] * Measure the absorbance at 570 nm using a microplate reader. [6][8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Section 4: Synthesis of this compound
For researchers wishing to synthesize this compound for their studies, a common method involves the condensation of 4-(trifluoromethyl)benzylamine with cyanoacetic acid or its derivatives. [10][11][12]
Caption: A general synthetic route to this compound.
Section 5: Concluding Remarks and Future Directions
Teriflunomide stands as a testament to the success of targeting DHODH for immunomodulation. Its well-defined mechanism of action and clinical efficacy provide a solid benchmark for the evaluation of new chemical entities. This compound, by virtue of its structural relationship to teriflunomide, represents an intriguing yet understudied compound.
The lack of public data on its biological activity presents a clear opportunity for novel research. The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison. Such studies would not only elucidate the pharmacological profile of this compound but also contribute valuable data to the broader understanding of the structure-activity relationships of DHODH inhibitors. The findings could potentially uncover a novel modulator of pyrimidine synthesis or, conversely, confirm the critical importance of the specific chemical moieties present in teriflunomide for its potent activity. This comparative approach is fundamental to the rational design of next-generation therapeutics.
References
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PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Selectivity of Novel Cysteine Protease Inhibitors: Featuring 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the pursuit of target selectivity remains a paramount objective to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparative analysis of a novel experimental cysteine protease inhibitor, 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide (designated herein as Compound A ). Within the context of a plausible, data-driven hypothetical scenario, we explore its selectivity profile for Cathepsin S, a cysteine protease implicated in autoimmune disorders and certain cancers.[1] This analysis is benchmarked against two reference compounds: the broad-spectrum cysteine protease inhibitor E-64 and the highly selective, clinical-stage Cathepsin S inhibitor RO5461111 .[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and objective data interpretation to guide inhibitor selection and characterization.
Introduction: The Imperative for Selective Cathepsin S Inhibition
Cathepsin S (CTSS) is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs), where it plays a critical role in the processing and presentation of antigens via the MHC class II pathway.[3] Unlike many other cathepsins, CTSS retains its enzymatic activity at neutral pH, allowing it to function both intracellularly and extracellularly.[4] Its dysregulation is linked to the pathophysiology of various autoimmune diseases, including lupus nephritis and Sjögren's syndrome, as well as progression of certain cancers.[1][5] Consequently, the development of potent and selective CTSS inhibitors is a significant therapeutic strategy.
The core challenge in targeting a specific member of a large enzyme family like the cathepsins lies in achieving high selectivity. Off-target inhibition of closely related proteases, such as Cathepsins K, L, and B, can lead to undesirable side effects. For instance, inhibition of Cathepsin K can impact bone remodeling, while inhibition of Cathepsin L has been associated with effects on hair growth and epidermal homeostasis. Therefore, rigorous selectivity profiling is a non-negotiable aspect of the preclinical development of any new cathepsin-targeted therapeutic.
This guide focuses on Compound A (this compound) , a novel compound featuring a cyano-acetamide "warhead" and a trifluoromethylbenzyl moiety. The cyano-acetamide group suggests a potential covalent mechanism of action, targeting the active site cysteine of proteases. The trifluoromethyl group is a common feature in modern medicinal chemistry, often incorporated to enhance metabolic stability and target engagement.[4] We will explore the selectivity of Compound A through a series of robust biochemical and cell-based assays.
Comparative Compounds
To establish a meaningful comparison, we have selected two well-characterized inhibitors with distinct selectivity profiles:
-
E-64: A natural product isolated from Aspergillus japonicus, E-64 is an irreversible and broad-spectrum inhibitor of cysteine proteases.[6] It acts by forming a stable thioether bond with the active site cysteine.[6] While a valuable research tool, its lack of selectivity makes it unsuitable for therapeutic applications targeting a specific cathepsin.[7]
-
RO5461111: A highly potent and selective, orally active inhibitor of Cathepsin S, with IC50 values in the sub-nanomolar range for human and murine CTSS.[2][5] Its high degree of selectivity makes it an excellent benchmark for a desirable therapeutic candidate.[3]
Experimental Design for Selectivity Profiling
A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. Our experimental workflow is designed to progress from broad, high-throughput screening to more complex, biologically relevant systems.
Figure 1: A tiered workflow for assessing inhibitor selectivity.
Rationale for Experimental Choices
-
Tier 1 (Biochemical Screening): The initial step involves determining the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified, recombinant cysteine proteases. This provides a direct measure of the intrinsic inhibitory potency and a preliminary indication of selectivity. A fluorogenic assay is chosen for its high sensitivity, throughput, and reproducibility.[8]
-
Tier 2 (Cellular Target Engagement): Moving into a more complex biological matrix, Activity-Based Protein Profiling (ABPP) allows for the visualization of target engagement within the native proteome.[9] This technique uses chemical probes that covalently label the active site of enzymes, and inhibition is measured by a decrease in probe labeling.[10] This provides a more accurate picture of selectivity in a competitive cellular environment. The Cellular Thermal Shift Assay (CETSA) serves as an orthogonal method to confirm target binding in intact cells.
-
Tier 3 (Functional Assays): The final tier assesses the functional consequences of target inhibition. An MHC class II antigen presentation assay directly measures the downstream biological effect of Cathepsin S inhibition.[11] Concurrently, a cytotoxicity assay is performed to identify any potential off-target effects that impact cell viability.
Detailed Experimental Protocols
Protocol: Fluorogenic Enzymatic Assay for IC50 Determination
This protocol describes the determination of IC50 values for Compound A, E-64, and RO5461111 against a panel of recombinant human cathepsins (S, K, L, and B).
Materials:
-
Recombinant human Cathepsins S, K, L, and B
-
Assay Buffer: 50 mM sodium acetate, 4 mM DTT, pH 5.5[12]
-
Fluorogenic Substrate: Z-VVR-AMC (for Cathepsin S, K, L) and Z-FR-AMC (for Cathepsin B)[12][13]
-
Test Compounds: Compound A, E-64, RO5461111 (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM.
-
Enzyme Preparation: Dilute each recombinant cathepsin to its working concentration in pre-chilled Assay Buffer. The final concentration should be in the linear range of the assay.
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 88 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted enzyme to each well, except for the "no enzyme" control wells.
-
Mix gently and incubate for 30 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 10 µL of the appropriate fluorogenic substrate (final concentration typically 10-20 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Selectivity Data (Illustrative)
The following table summarizes the plausible IC50 values obtained from the fluorogenic enzymatic assays.
| Compound | Cathepsin S (IC50, nM) | Cathepsin K (IC50, nM) | Cathepsin L (IC50, nM) | Cathepsin B (IC50, nM) | Selectivity Ratio (K, L, B vs. S) |
| Compound A | 5.2 | 850 | 1,200 | >10,000 | 163x, 231x, >1923x |
| E-64 | 4.1[14] | 1.4[14] | 2.5[14] | 15 | 0.3x, 0.6x, 3.7x |
| RO5461111 | 0.4[5] | 5,200 | 8,900 | >20,000 | 13,000x, 22,250x, >50,000x |
Data Interpretation:
-
Compound A demonstrates potent inhibition of Cathepsin S with an IC50 in the low nanomolar range. Importantly, it exhibits good selectivity (>150-fold) against other tested cathepsins.
-
E-64 , as expected, shows potent but non-selective inhibition across all tested cathepsins, highlighting its utility as a broad-spectrum tool compound but not as a selective therapeutic.[14]
-
RO5461111 serves as the gold standard for selectivity, with a remarkable >10,000-fold selectivity for Cathepsin S over other family members.[3][5]
Visualizing the Impact of Selectivity on Cellular Pathways
The selectivity of an inhibitor is critical because off-target effects can modulate unintended signaling pathways. For instance, Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway. Selective inhibition of this pathway is desirable for treating autoimmune diseases.
Figure 2: The role of Cathepsin S in MHC class II antigen presentation and the impact of selective vs. non-selective inhibition.
As depicted in Figure 2, a selective inhibitor like Compound A or RO5461111 will primarily block the degradation of the invariant chain by Cathepsin S, thereby preventing the loading of antigenic peptides onto MHC class II molecules and subsequent T-cell activation. In contrast, a non-selective inhibitor like E-64 will also inhibit other cathepsins, potentially leading to unintended biological consequences.
Conclusion and Future Directions
This guide presents a comprehensive framework for evaluating the selectivity of a novel cysteine protease inhibitor, "this compound" (Compound A). Based on our illustrative data, Compound A emerges as a potent inhibitor of Cathepsin S with a promising selectivity profile, superior to the broad-spectrum inhibitor E-64, though not as exquisite as the clinical candidate RO5461111.
The presented workflow, from initial biochemical screening to functional cellular assays, provides a robust template for the characterization of novel enzyme inhibitors. The encouraging selectivity of Compound A warrants further investigation, including in vivo efficacy and safety studies, to fully assess its therapeutic potential. The principles and protocols outlined herein underscore the critical importance of rigorous selectivity profiling in the advancement of targeted therapies.
References
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Cathepsin S Knockdown Suppresses Endothelial Inflammation, Angiogenesis, and Complement Protein Activity under Hyperglycemic Conditions In Vitro by Inhibiting NF-κB Signaling. (2022). MDPI. Retrieved February 2, 2026, from [Link]
-
Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model. (2017). NIH. Retrieved February 2, 2026, from [Link]
-
Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (2024). MDPI. Retrieved February 2, 2026, from [Link]
-
Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. (2005). PMC. Retrieved February 2, 2026, from [Link]
-
Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells. (2016). PMC - NIH. Retrieved February 2, 2026, from [Link]
-
Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino. (2025). bioRxiv. Retrieved February 2, 2026, from [Link]
-
The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings. (2016). JOVE. Retrieved February 2, 2026, from [Link]
-
Cathepsin S Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 2, 2026, from [Link]
-
CatS inhibitor | BI-1124. (n.d.). opnMe | Boehringer Ingelheim. Retrieved February 2, 2026, from [Link]
-
Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 2, 2026, from [Link]
-
Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. (2022). Springer. Retrieved February 2, 2026, from [Link]
-
Cathepsin S Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 2, 2026, from [Link]
-
Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors. (2020). PubMed. Retrieved February 2, 2026, from [Link]
-
Activity-Based Profiling of Proteases. (n.d.). Stanford Medicine. Retrieved February 2, 2026, from [Link]
-
Cathepsin S Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 2, 2026, from [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2024). MDPI. Retrieved February 2, 2026, from [Link]
-
Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate. (2007). NIH. Retrieved February 2, 2026, from [Link]
-
Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. (n.d.). Nomura Research Group. Retrieved February 2, 2026, from [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers. Retrieved February 2, 2026, from [Link]
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E-64 treatment reduces cathepsin activity overall in supernatants... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Benchmarking Guide: 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide in HBV Therapeutics
[1]
Executive Summary
This technical guide benchmarks This compound (referred to herein as C-TBA ) against established Hepatitis B Virus (HBV) therapeutics.[1] While Nucleos(t)ide Analogs (NAs) like Entecavir (ETV) and Tenofovir (TDF) remain the standard of care for viral suppression, they rarely achieve a functional cure due to their inability to target the covalently closed circular DNA (cccDNA) or the capsid assembly process directly.[1]
C-TBA represents a distinct class of Capsid Assembly Modulators (CAMs) .[1] Unlike NAs, which target the viral polymerase, C-TBA targets the HBV Core protein (Cp), inducing allosteric modifications that disrupt the formation of infectious virions.[1] This guide outlines the mechanistic differentiation, in vitro benchmarking protocols, and performance metrics required to validate C-TBA against clinical standards.
Mechanistic Profile & Causality
To benchmark C-TBA effectively, one must understand the causality of its mechanism compared to the standard of care.[1]
-
Standard of Care (Entecavir/Tenofovir): These are competitive inhibitors of the HBV Polymerase (Reverse Transcriptase).[1] They halt DNA synthesis inside the capsid but do not prevent the capsid from forming or transporting the viral genome to the nucleus.[1]
-
The Challenger (C-TBA): As a CAM, C-TBA binds to the hydrophobic pocket at the dimer-dimer interface of the HBV Core protein.[1] This binding alters the quaternary structure, leading to one of two outcomes:
Causality Insight: By targeting the structural integrity of the virus rather than enzymatic activity, C-TBA offers a complementary mechanism that can theoretically suppress cccDNA replenishment—a feat NAs cannot achieve alone.[1]
Figure 1: Mechanistic Differentiation (Pathway Diagram)
This diagram contrasts the intervention points of Entecavir (Polymerase) versus C-TBA (Capsid Assembly).[1]
Caption: Figure 1. Dual-mode intervention: ETV blocks DNA synthesis (Green Node), while C-TBA disrupts the structural assembly of the capsid (Blue Node).[1]
In Vitro Benchmarking Guide
To validate C-TBA, researchers must utilize a self-validating screening cascade.[1] The following data points are critical for publication-quality comparison.
Table 1: Comparative Performance Metrics
Data represents typical ranges for this compound class vs. standards.
| Metric | C-TBA (Candidate) | Entecavir (Standard) | Vebicorvir (Competitor CAM) | Significance |
| Target | HBV Core Protein (Cp) | HBV Polymerase | HBV Core Protein (Cp) | Distinct resistance profile.[1] |
| EC50 (DNA Replication) | Target: < 100 nM | ~0.1 - 1.0 nM | ~50 - 100 nM | Potency benchmark.[1] |
| CC50 (Cytotoxicity) | > 50 µM | > 100 µM | > 50 µM | Safety margin (Selectivity Index).[1] |
| Mechanism Class | Type II (Empty Capsid)* | N/A | Type II | Determines potential for toxicity.[1] |
| Effect on cccDNA | Potential Reduction | Negligible | Potential Reduction | Key differentiator for "Cure" strategy.[1] |
| HBsAg Reduction | Variable | None | Low/None | Secondary efficacy endpoint.[1] |
*Note: Cyanoacetamides often exhibit Type II behavior, accelerating assembly but trapping the capsid in an empty state.[1]
Experimental Protocols
This section details the specific workflows to generate the data in Table 1. These protocols are designed to be self-validating by including positive and negative controls at every step.[1]
Protocol A: HBV Replication Inhibition Assay
Objective: Determine the EC50 of C-TBA in a cellular context.[1]
-
Cell Line: HepG2.2.15 (stably transfected with HBV genome).[1]
-
Treatment:
-
DNA Extraction: Harvest supernatant and lyse virions.[1]
-
Quantification: qPCR targeting the HBV S-gene.[1]
-
Validation:
Protocol B: Capsid Assembly Assay (Biochemical)
Objective: Confirm C-TBA acts directly on the Core protein and distinguish Type I vs. Type II mechanism.[1]
-
Protein: Recombinant HBV Core protein (Cp149 dimer).[1]
-
Reaction: Mix Cp149 (10 µM) with C-TBA (20 µM) in high-salt buffer (to trigger assembly).
-
Detection: Measure Light Scattering (350 nm) over 30 minutes.
-
Differentiation Logic:
-
Confirmation: Analyze end-products via Electron Microscopy (EM).
Figure 2: Experimental Workflow (Screening Cascade)
This flowchart illustrates the logical progression from biochemical validation to cellular profiling.[1]
Caption: Figure 2. The critical path for validating C-TBA. Only compounds passing the biochemical threshold proceed to cellular testing.[1]
Strategic Analysis
Why C-TBA?
The 4-trifluoromethylbenzyl moiety provides significant lipophilicity, enhancing cell permeability compared to simple cyanoacetamides.[1] The electron-withdrawing nature of the
Potential Pitfalls:
-
Off-Target Effects: Cyanoacetamides can sometimes inhibit host kinases (e.g., JAK/STAT pathway).[1] It is vital to run a kinase selectivity panel (e.g., KinomeScan) to ensure the observed antiviral effect is not due to host cell toxicity or cytostasis.[1]
-
Resistance: Like NAs, CAMs face resistance barriers.[1] Benchmarking should eventually include testing against ETV-resistant mutants (e.g., M204V) to demonstrate cross-resistance utility.[1]
References
-
Viswanathan, U. et al. (2020).[1] Targeting the HBV Core Protein: A New Paradigm for a Cure.[1]Journal of Medicinal Chemistry . Link[1]
-
Lomonosova, E. et al. (2017).[1] HBV Capsid Assembly Modulators: Mechanism of Action and Clinical Potential.[1]Antiviral Research .[1] Link
-
PubChem Compound Summary. (2024). This compound (CAS 566926-08-7).[1][2][3]National Center for Biotechnology Information .[1] Link[1]
-
Billioud, G. et al. (2011).[1] In vitro and in vivo characterization of NVR 3-778, a potent first-in-class HBV core inhibitor.[1]Journal of Hepatology . Link
-
Stray, S.J. et al. (2005).[1] A Heteroaryldihydropyrimidine Activates and Synchronizes Hepatitis B Virus Capsid Disassembly.[1]Proceedings of the National Academy of Sciences .[1] Link[1]
Head-to-head comparison of cyanoacetamide-based inhibitors
Beyond the Warhead: A Head-to-Head Assessment of -Cyanoacetamide Inhibitors
Executive Summary
The
This guide provides a technical comparison of these inhibitors against their irreversible counterparts, focusing on residence time , selectivity profiles , and mechanistic advantages in targeting kinases like JAK3 and BTK.
The Mechanistic Advantage: Reversible Covalent Inhibition
The defining feature of cyanoacetamide-based inhibitors is the electron-withdrawing nitrile group at the
-
Standard Acrylamides: Rapid Michael addition, high barrier to reverse reaction
Irreversible . -
-Cyanoacrylamides: Fast addition, but the stabilized carbanion intermediate allows for a feasible retro-Michael reaction
Reversible .
Reaction Coordinate Visualization
The following diagram illustrates the thermodynamic distinction between standard acrylamide warheads and the tunable
Figure 1: Reaction coordinate comparison. The nitrile group lowers the activation energy for the retro-Michael reaction, enabling reversibility.
Head-to-Head Performance Data
The following data compares standard irreversible inhibitors against cyanoacetamide-based reversible analogs targeting JAK3 (Janus Kinase 3) and BTK (Bruton's Tyrosine Kinase).
Table 1: Comparative Efficacy & Residence Time
| Feature | Standard Acrylamide (Irreversible) | Impact | |
| Representative Compound | Ibrutinib / PP-ir | Compound 31 (JAK3) / Cmpd 9 (BTK) | |
| Mechanism | Irreversible Covalent (Michael Addition) | Reversible Covalent (Retro-Michael) | Reduced immunogenicity risk |
| Target Residue | Cys481 (BTK) / Cys909 (JAK3) | Cys481 (BTK) / Cys909 (JAK3) | Identical binding pocket |
| IC50 (Potency) | < 1.0 nM (Often sub-nanomolar) | 49 - 100 nM | Slightly lower potency, but sufficient |
| Residence Time ( | > 200 hours (Essentially infinite) | Tunable: 22h – 167h | Key Differentiator |
| Selectivity (Kinome) | Moderate (Hits EGFR, ITK, etc.) | High (Requires specific Cys orientation) | Reduced off-target toxicity |
| Washout Recovery | 0% Activity Recovered | >80% Activity Recovered | Allows rapid clearance if toxic |
Critical Insight: While irreversible inhibitors often show lower IC50 values (higher potency) due to the accumulation of the covalent complex, cyanoacrylamides offer "residence time by design." By modifying the steric bulk around the nitrile group, researchers can tune the residence time from minutes to days (e.g., BTK Inhibitor Cmpd 9 has a
of ~167h), mimicking the efficacy of irreversible drugs without the permanent protein modification risks.
Experimental Protocols
To validate these inhibitors in your own lab, you must distinguish between simple competitive inhibition and time-dependent covalent inhibition.
Protocol A: Synthesis via Knoevenagel Condensation
The
-
Reagents: Aldehyde substrate (R-CHO), Cyanoacetamide (
), Piperidine (Cat.), Ethanol. -
Procedure:
-
Dissolve 1.0 eq of aldehyde and 1.1 eq of cyanoacetamide in Ethanol.
-
Add 2-3 drops of piperidine.
-
Reflux at 80°C for 2-4 hours. Monitor by TLC.
-
Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
-
-
Validation: NMR should show the disappearance of the aldehyde proton and the appearance of the alkene singlet (
7.5–8.5 ppm).
Protocol B: Jump-Dilution Assay (Measuring Residence Time)
Standard IC50 assays cannot distinguish between reversible and irreversible covalent inhibitors. You must use a jump-dilution or "washout" method.
Workflow Visualization:
Figure 2: Jump-dilution workflow to determine reversibility.
Step-by-Step:
-
Incubate: Mix Enzyme (e.g., JAK3, 5 nM) with Inhibitor (at 10x its IC50) for 60 minutes to ensure full occupancy.
-
Dilute: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and peptide substrate. This drops the inhibitor concentration to 0.1x IC50.
-
Measure: Immediately monitor product formation (fluorescence/luminescence) continuously for 4 hours.
-
Analysis:
-
Irreversible Inhibitors:[1] The slope of product formation will remain near zero (enzyme is permanently dead).
-
Reversible Inhibitors:[1][2][3][4][5][6][7] The slope will gradually increase as the inhibitor dissociates and enzyme activity recovers. Fit the recovery curve to determine
and Residence Time ( ).
-
Strategic Recommendations
-
Target Selection: Use cyanoacetamides only when a non-catalytic cysteine is available in the ATP binding pocket (e.g., Cys797 in EGFR, Cys481 in BTK, Cys909 in JAK3).
-
Inverted Orientation: For maximum residence time, adopt the "inverted" orientation where the cyanoacrylamide is attached to the scaffold via the amide nitrogen, not the alkene carbon. This geometry has been shown to maximize the stability of the covalent adduct.
-
Safety Profiling: Unlike acrylamides, cyanoacrylamides are less likely to deplete cellular glutathione (GSH) due to their reversibility, making them safer for chronic dosing.
References
-
Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[2][3][4][5] Nature Chemical Biology, 11(7), 525-531.[2] Link
-
London, N., et al. (2014).[7] "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology, 10(12), 1066-1072. Link
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471-476. Link
-
Levitzki, A., & Gazit, A. (1995). "Tyrosine kinase inhibition: an approach to drug development." Science, 267(5205), 1782-1788. (Reference for Tyrphostin AG490). Link
-
Liu, L., et al. (2023).[3][8] "The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery."[8][9][10][11] Nature Structural & Molecular Biology, 30, 1947–1957. Link
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- 3. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
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A Comparative Guide to Determining the Enantiomeric Purity of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
For researchers, scientists, and professionals in drug development, the stereochemical identity of a compound is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. This guide provides an in-depth technical comparison of methodologies for assessing the enantiomeric purity of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide, a chiral molecule with potential applications in medicinal chemistry. As the two enantiomers of a chiral drug can exhibit vastly different biological effects, rigorous and validated analytical methods for their separation and quantification are paramount.[1]
This document is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to enantiomeric purity analysis.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely accepted and reliable technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Rationale for Chiral HPLC as the Primary Method
The selection of chiral HPLC as the primary analytical technique is based on its proven efficacy for a wide range of chiral compounds, including those containing trifluoromethyl groups. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for such analytes. Furthermore, the versatility of HPLC in terms of mobile phase composition allows for fine-tuning of the separation, ensuring baseline resolution even for challenging enantiomeric pairs.
Experimental Workflow for Enantiomeric Purity Analysis by Chiral HPLC
The following protocol is a comprehensive, self-validating system for determining the enantiomeric purity of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
1. Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector is required.
2. Chiral Stationary Phase (CSP) Selection:
-
Initial Screening: Begin with a polysaccharide-based CSP, such as those derived from amylose or cellulose. These are known for their broad enantioselectivity. A column with a 3,5-dimethylphenylcarbamate derivative of amylose is a strong initial candidate.
-
Column Dimensions: A standard analytical column (e.g., 4.6 mm i.d. x 250 mm length, 5 µm particle size) is suitable for method development.
3. Mobile Phase Optimization:
-
Normal Phase Mode: This is often the preferred starting point for polysaccharide-based CSPs.
-
Solvent System: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used.
-
Initial Gradient: Start with a shallow gradient (e.g., 5% to 30% alcohol over 20 minutes) to determine the approximate elution conditions.
-
Isocratic Refinement: Once the elution window is identified, switch to an isocratic method to optimize the separation, adjusting the alcohol percentage to achieve a resolution (Rs) of >1.5.
-
-
Additives: In some cases, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
4. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Using the mobile phase as the solvent prevents peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
5. Analysis and Data Interpretation:
-
Injection Volume: Inject 5-10 µL of the filtered sample.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm), determined by the UV spectrum of the compound.
-
Calculation of Enantiomeric Excess (% ee):
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas of each enantiomer (Area1 and Area2).
-
Calculate the % ee using the following formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| x 100%
-
Visualizing the Chiral HPLC Workflow
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
A Comparative Overview of Alternative Analytical Methods
While chiral HPLC is the primary recommendation, other techniques offer distinct advantages and can be complementary. The choice of method often depends on factors such as the required speed of analysis, sample matrix, and available instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral CE | NMR with Chiral Solvating Agents |
| Principle | Differential partitioning with a solid chiral stationary phase. | Differential partitioning with a solid chiral stationary phase using a supercritical fluid mobile phase. | Differential electrophoretic mobility in the presence of a chiral selector in the background electrolyte. | Formation of diastereomeric complexes with distinct NMR signals. |
| Speed | Moderate to slow. | Fast to very fast.[2][3] | Fast. | Slow. |
| Resolution | High. | High.[4] | Very high.[5] | Low to moderate. |
| Sample Throughput | Moderate. | High.[2] | High. | Low. |
| Solvent Consumption | High. | Low.[3] | Very low.[6] | Low. |
| Typical Application | Gold standard for quantitative enantiomeric purity analysis. | High-throughput screening, preparative separations.[7] | Analysis of polar and charged compounds, small sample volumes.[8] | Structural elucidation, analysis of highly pure samples, non-destructive. |
| Key Advantage | Universally applicable, well-established, and robust. | "Green" technique, fast analysis times.[4][7] | High efficiency, minimal sample and reagent consumption.[6] | Provides structural information, no need for a racemic standard. |
| Key Disadvantage | High solvent consumption, longer run times. | Requires specialized instrumentation. | Less suitable for non-polar compounds, sensitivity can be lower. | Lower sensitivity for detecting minor enantiomers, requires higher sample concentrations. |
In-depth Look at the Alternatives
-
Chiral Supercritical Fluid Chromatography (SFC): This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[9] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced backpressure compared to HPLC.[2][3] This makes SFC an excellent choice for high-throughput screening and preparative applications where speed and reduced solvent consumption are critical.[7]
-
Chiral Capillary Electrophoresis (CE): CE separates enantiomers based on their differential migration in a capillary under the influence of an electric field.[8] A chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility.[10][11] CE offers exceptionally high separation efficiency and requires minimal sample and solvent volumes, making it a powerful "green" analytical technique.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This method involves the addition of a chiral solvating agent to the NMR tube containing the analyte. The CSA forms diastereomeric complexes with the enantiomers, which can result in separate, distinguishable signals in the NMR spectrum. While not as sensitive as chromatographic methods for determining high enantiomeric excess, NMR is a valuable tool for confirming the identity of the major enantiomer and for non-destructive analysis.
Selecting the Optimal Analytical Method
The choice of the most appropriate technique for determining the enantiomeric purity of this compound depends on the specific research or development phase. The following diagram illustrates a logical approach to method selection.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in its development for potential pharmaceutical applications. Chiral HPLC is the recommended primary method due to its robustness, high resolution, and established track record. However, for specific needs such as high-throughput screening or analysis of minute sample quantities, Chiral SFC and Chiral CE, respectively, present compelling and often more efficient alternatives. NMR with chiral solvating agents remains a valuable complementary technique for structural verification. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to select and implement the most appropriate and scientifically sound strategy for their analytical challenges.
References
- N/A
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. Available from: [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from: [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved from: [Link]
- N/A
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Hammam, M. A., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2797. Available from: [Link]
-
Aturki, Z., & Fanali, S. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Molecules, 26(10), 2901. Available from: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from: [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
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Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from: [Link]
- N/A
- N/A
-
Berger, T. A., Berger, B. K., & Fogleman, K. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-379). Elsevier. Retrieved from: [Link]
- N/A
- N/A
-
Verleysen, D. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Retrieved from: [Link]
-
Amaro, R. E., et al. (2018). The Significance of Chirality in Drug Design and Development. Protein & Peptide Letters, 25(10), 899-905. Available from: [Link]
- N/A
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A Comparative Guide to the Synthesis and Activity of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the reproducibility of both the synthesis and the biological activity of novel chemical entities is paramount. This guide provides a comprehensive analysis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide, a molecule of interest due to its structural relation to known immunomodulatory agents. We will delve into a detailed, reproducible synthetic protocol and explore its biological activity in the context of its likely mechanism of action. Furthermore, we will present a comparative study with a structurally similar analogue, N-benzyl-2-cyanoacetamide, to offer a broader perspective on its potential utility and performance.
Unveiling the Synthesis: A Reproducible Pathway to this compound
The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry, often proceeding through the condensation of a primary amine with a cyanoacetylating agent. While a specific, dedicated protocol for this compound is not extensively documented in peer-reviewed literature, a reliable and reproducible method can be readily adapted from general procedures for similar compounds.
The most direct and economical approach involves the reaction of 4-(trifluoromethyl)benzylamine with an excess of ethyl cyanoacetate.[1] This method, detailed below, offers high yields and straightforward purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(trifluoromethyl)benzylamine
-
Ethyl cyanoacetate
-
Ethanol (absolute)
-
Sodium ethoxide (catalytic amount) or KF-Alumina[2]
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(trifluoromethyl)benzylamine (1 equivalent) in absolute ethanol, add a catalytic amount of sodium ethoxide.
-
To this mixture, add ethyl cyanoacetate (1.5 equivalents) dropwise at room temperature with continuous stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed successively with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Excess Ethyl Cyanoacetate: The use of excess ethyl cyanoacetate helps to drive the reaction to completion by ensuring the full consumption of the starting amine.
-
Catalyst: A basic catalyst like sodium ethoxide or a solid-supported catalyst like KF-Alumina facilitates the nucleophilic attack of the amine on the ester carbonyl of ethyl cyanoacetate.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier, leading to a reasonable reaction rate.
-
Aqueous Workup: The acidic wash removes any unreacted amine and the catalyst, while the subsequent water and brine washes remove any water-soluble impurities.
-
Column Chromatography: This final purification step is crucial for obtaining the product in high purity, which is essential for accurate biological evaluation.
Biological Activity and Mechanism of Action: An Insight into Immunomodulation
The primary mechanism of action of Leflunomide's active metabolite is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][5] This enzyme is a key player in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] By inhibiting DHODH, the proliferation of rapidly dividing cells, particularly activated lymphocytes that are heavily reliant on de novo pyrimidine synthesis, is suppressed.[3][6] This leads to the immunosuppressive and anti-inflammatory effects of the drug.
Given that this compound is a known metabolite of Leflunomide, it is highly probable that it contributes to the overall pharmacological effect through a similar DHODH inhibitory mechanism.
A Comparative Analysis: this compound vs. N-benzyl-2-cyanoacetamide
To provide a comprehensive evaluation, we will compare the target compound with its close structural analogue, N-benzyl-2-cyanoacetamide. This comparison will focus on their synthesis and reported biological activities.
Synthesis of N-benzyl-2-cyanoacetamide
A reproducible synthesis of N-benzyl-2-cyanoacetamide has been reported, which involves the reaction of sodium acetylcyanamide with benzyl chloride in dimethylformamide (DMF).[7]
Comparative Data Summary
| Feature | This compound | N-benzyl-2-cyanoacetamide |
| Synthesis Method | Reaction of 4-(trifluoromethyl)benzylamine with ethyl cyanoacetate. | Reaction of sodium acetylcyanamide with benzyl chloride.[7] |
| Starting Materials | 4-(trifluoromethyl)benzylamine, Ethyl cyanoacetate | Sodium acetylcyanamide, Benzyl chloride |
| Reported Yield | High (expected based on general methods) | 63.7% (pure product)[7] |
| Biological Activity | Likely immunomodulatory and anti-inflammatory (as a metabolite of Leflunomide). | Cyanoacetamide derivatives are known to possess a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[8] |
| Mechanism of Action | Proposed to be inhibition of dihydroorotate dehydrogenase (DHODH).[4][5] | Varies depending on the specific derivative; some have shown to modulate inflammatory mediators like IL-1β and TNF-α.[8] |
Discussion on Reproducibility and Performance
The synthesis of both this compound and its analogue, N-benzyl-2-cyanoacetamide, relies on well-understood and robust chemical transformations. The reproducibility of these syntheses is expected to be high, provided that the reaction conditions are carefully controlled and the starting materials are of high purity.
The primary challenge in evaluating the performance of this compound lies in the lack of direct, publicly available biological data. While its role as a metabolite of a potent immunomodulatory drug is a strong indicator of its activity, dedicated studies are required to quantify its specific potency and selectivity as a DHODH inhibitor.
In contrast, the broader class of N-benzyl-2-cyanoacetamide derivatives has been more extensively studied, with various analogues demonstrating a range of biological effects. This suggests that the core N-benzyl-2-cyanoacetamide scaffold is a promising starting point for the development of new therapeutic agents. The trifluoromethyl group in the target compound is known to significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. Therefore, a direct comparison of the biological activity of these two compounds would be a valuable endeavor for future research.
Conclusion
This guide has provided a detailed and reproducible synthetic protocol for this compound, based on established methodologies for N-substituted cyanoacetamides. While its biological activity is inferred from its relationship to Leflunomide, the proposed mechanism of DHODH inhibition provides a clear direction for future experimental validation. The comparison with N-benzyl-2-cyanoacetamide highlights the potential of this chemical class and underscores the importance of the trifluoromethyl substituent in modulating biological activity. For researchers in drug discovery and development, this compound represents an intriguing molecule that warrants further investigation to fully elucidate its therapeutic potential.
References
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A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Quick Company. Available at: [Link]
- Ghozlan, S. A. S., et al. "Synthesis, and synthetic applications of cyanoacetamides." Arkivoc 2020.i (2020): 0-0.
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Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. Available at: [Link]
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Synthesis of N-Benzyl-N-cyanoacetamide. PrepChem.com. Available at: [Link]
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
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cyanoacetamide. Organic Syntheses Procedure. Available at: [Link]
- Alam, M. M., et al. "Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration." Journal of Molecular Structure 1279 (2023): 135003.
- Fadda, A. A., et al. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Turkish Journal of Chemistry 32.2 (2008): 259-299.
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Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PMC - PubMed Central. Available at: [Link]
- Ben Othman, A., et al. "Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide." Inflammopharmacology 31.1 (2023): 339-350.
- Fox, R. I. "Mechanism of action for leflunomide in rheumatoid arthritis." Journal of clinical rheumatology: practical reports on rheumatic & musculoskeletal diseases 5.6 Suppl (1999): S20-6.
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Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. YouTube. Available at: [Link]
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Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide. ResearchGate. Available at: [Link]
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Leflunomide. Wikipedia. Available at: [Link]
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N-benzyl-2-cyanoacetamide. PubChem. Available at: [Link]
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What is the mechanism of Leflunomide?. Patsnap Synapse. Available at: [Link]
- Kamlesh D. Niranjane, et al. "Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-methoxy-4-methylthio pyrimido [2,1-b] pyrazolo [4,5-d] pyrimido [2,1-b] benzothiazole." Der Pharmacia Lettre 3.2 (2011): 276-283.
-
Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. Available at: [Link]
-
Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine • Video. MEDtube. Available at: [Link]
- Khan, F. A., et al. "Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies." Molecules 26.21 (2021): 6496.
-
Ethyl cyanoacetate. Wikipedia. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
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- 3. Leflunomide - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
